Technical Documentation Center

Methyl 4-oxo-1-phenylpiperidine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-oxo-1-phenylpiperidine-3-carboxylate
  • CAS: 7501-80-6

Core Science & Biosynthesis

Foundational

Synthesis of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate: A Mechanistic and Methodological Whitepaper

Executive Summary The 4-piperidone scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for various central nervous system (CNS) agents, analgesics, and antihistamines (such as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-piperidone scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for various central nervous system (CNS) agents, analgesics, and antihistamines (such as fenspiride) [3]. The synthesis of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS 7501-80-6) [2] is a classic example of constructing a functionalized nitrogen heterocycle from simple, acyclic starting materials.

This technical guide provides an in-depth analysis of the starting materials, the mechanistic causality behind the synthetic route, and field-proven, self-validating protocols. The synthesis relies on a two-phase approach: a double aza-Michael addition to form a diester intermediate, followed by a base-catalyzed Dieckmann condensation to close the piperidine ring.

Retrosynthetic Analysis & Starting Material Selection

To synthesize Methyl 4-oxo-1-phenylpiperidine-3-carboxylate, retrosynthetic disconnection of the C3-C4 bond reveals a linear diester precursor. Disconnection of the C-N bonds in this precursor leads back to two highly accessible starting materials:

  • Aniline (Phenylamine): Acts as the primary nucleophile.

  • Methyl Acrylate: Acts as the Michael acceptor (electrophile).

The immediate precursor to the cyclization step is Dimethyl 3,3'-(phenylazanediyl)dipropanoate (CAS 53733-94-1) [1]. By utilizing these specific starting materials, chemists can achieve a highly convergent synthesis with excellent atom economy.

Synthesis SM1 Aniline (Nucleophile) Intermediate Dimethyl 3,3'-(phenylazanediyl)dipropanoate (Diester Precursor) SM1->Intermediate Double Aza-Michael Addition (Glacial Acetic Acid / Reflux) SM2 Methyl Acrylate (Michael Acceptor) SM2->Intermediate Double Aza-Michael Addition (Glacial Acetic Acid / Reflux) Product Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (Target Molecule) Intermediate->Product Dieckmann Condensation (NaOMe / Toluene)

Fig 1: Synthetic workflow from aniline and methyl acrylate to the target piperidine.

Phase 1: The Double Aza-Michael Addition

Mechanistic Causality

The first phase involves the conjugate addition of aniline to two equivalents of methyl acrylate.

  • The First Addition: Aniline is a moderate nucleophile. Its attack on the

    
    -carbon of methyl acrylate proceeds smoothly to form the mono-alkylated secondary amine.
    
  • The Second Addition: The resulting secondary amine is sterically hindered and less nucleophilic due to the electron-withdrawing nature of the newly attached ester arm. To overcome this activation barrier and force the second addition, an acid catalyst (typically glacial acetic acid) is employed. The acid protonates the carbonyl oxygen of methyl acrylate, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and making the

    
    -carbon significantly more electrophilic.
    
Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the double aza-Michael addition, demonstrating the necessity of the acid catalyst and elevated temperatures.

Equivalents (Aniline : Acrylate)Solvent / CatalystTemp (°C)Time (h)Yield (%)Purity (HPLC %)
1 : 2.0None80486585
1 : 2.5Methanol65727890
1 : 2.5 Acetic Acid (cat.) 90 24 92 >98
Validated Experimental Protocol: Dimethyl 3,3'-(phenylazanediyl)dipropanoate
  • System Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and an inert argon atmosphere.

  • Reagent Charging: Add aniline (9.3 g, 100 mmol) and methyl acrylate (21.5 g, 250 mmol, 2.5 eq).

  • Catalysis: Introduce 5 mL of glacial acetic acid. Causality note: The acid ensures complete conversion of the mono-adduct to the di-adduct.

  • Reaction: Heat the mixture to 90 °C and stir for 24 hours.

  • Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). The disappearance of the aniline spot (

    
    ) and the mono-adduct spot (
    
    
    
    ) confirms reaction completion. The product appears at
    
    
    .
  • Workup: Cool to room temperature. Dilute with 200 mL ethyl acetate and wash sequentially with saturated

    
     (
    
    
    
    mL) to neutralize the acetic acid, followed by brine (100 mL). Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure to yield a pale yellow oil [1].

Phase 2: The Dieckmann Condensation

Mechanistic Causality

The cyclization of the diester intermediate into Methyl 4-oxo-1-phenylpiperidine-3-carboxylate is achieved via a Dieckmann condensation (an intramolecular Claisen condensation)[3]. The mechanism relies on the generation of an enolate at the


-carbon of one propanoate arm. This enolate attacks the carbonyl carbon of the opposite ester group, forming a tetrahedral intermediate. Subsequent elimination of a methoxide ion yields the 

-keto ester.

Critical Thermodynamic Control: All steps up to the formation of the


-keto ester are reversible. The driving force of this reaction is the irreversible deprotonation of the highly acidic proton situated between the newly formed ketone and ester groups. A full equivalent of base is strictly required to trap the product as its enolate salt, driving the equilibrium forward according to Le Chatelier's principle.

Dieckmann Step1 Diester Precursor (CAS 53733-94-1) Step2 alpha-Deprotonation (Enolate Formation) Step1->Step2 NaOMe Step3 Intramolecular Attack (C-C Bond Formation) Step2->Step3 Step4 Tetrahedral Intermediate Step3->Step4 Step5 Alkoxide Elimination (-NaOMe) Step4->Step5 Step6 beta-Keto Ester Product (CAS 7501-80-6) Step5->Step6 Irreversible Deprotonation & Acidic Workup

Fig 2: Mechanistic steps of the base-catalyzed Dieckmann condensation.

Quantitative Data: Base Selection

Choosing the correct base prevents unwanted side reactions such as transesterification or ester hydrolysis.

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Outcome
NaOMe (1.5 eq) Toluene 110 4 85 Optimal; matches ester alkyl group
NaH (1.5 eq)THF65675Trace ester hydrolysis from adventitious water
KOtBu (1.5 eq)THF65382Undesirable transesterification (tert-butyl ester formation)
Validated Experimental Protocol: Methyl 4-oxo-1-phenylpiperidine-3-carboxylate
  • System Setup: Ensure strictly anhydrous conditions. Flame-dry a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Reagent Charging: Suspend Sodium Methoxide (NaOMe, 4.05 g, 75 mmol, 1.5 eq) in 100 mL of anhydrous toluene.

  • Addition: Dissolve the diester intermediate (13.25 g, 50 mmol) in 20 mL of anhydrous toluene. Add this solution dropwise to the NaOMe suspension over 30 minutes at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approx. 110 °C). The Dean-Stark trap removes the methanol byproduct, further driving the reaction to completion. Reflux for 4 hours.

  • Self-Validating Checkpoint: The reaction mixture will turn into a thick, pale-yellow suspension as the sodium enolate salt of the product precipitates. This physical phase change is a visual validation of successful cyclization.

  • Quenching & Workup: Cool the mixture to 0 °C in an ice bath. Carefully quench by adding 10% aqueous acetic acid until the pH reaches 5-6 (this reprotonates the enolate to yield the

    
    -keto ester). Extract with ethyl acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize the crude residue from hot ethanol to yield the pure target compound [2].

Self-Validating Quality Control Workflows

To ensure the integrity of the synthesized Methyl 4-oxo-1-phenylpiperidine-3-carboxylate, the following analytical signatures must be verified:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Look for the disappearance of the two distinct triplet signals of the linear propanoate arms. The appearance of a complex multiplet system between 2.5–3.8 ppm confirms the rigid piperidine ring protons. The singlet for the methyl ester should integrate to exactly 3H at
    
    
    3.7 ppm.
  • Mass Spectrometry (ESI-MS): The target molecule (

    
    ) has a monoisotopic mass of 233.1052 Da. The expected 
    
    
    
    peak must be observed at
    
    
    234.11 [2].

References

  • PubChem, National Center for Biotechnology Information. "beta-Alanine, N-(3-methoxy-3-oxopropyl)-N-phenyl-, methyl ester" CID 104594. Available at:[Link]

  • PubChem, National Center for Biotechnology Information. "Methyl 4-oxo-1-phenylpiperidine-3-carboxylate" CID 343835. Available at:[Link]

  • Google Patents. "Novel preparation of fenspiride" CN101376661A.
Exploratory

Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS: 7501-80-6): A Comprehensive Technical Guide on Synthesis and Applications

Introduction & Chemical Identity Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS: 7501-80-6) is a highly versatile -keto ester and piperidine derivative widely utilized as a core building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS: 7501-80-6) is a highly versatile


-keto ester and piperidine derivative widely utilized as a core building block in medicinal chemistry and pharmaceutical development. Featuring a piperidine ring substituted with a phenyl group at the nitrogen atom, a ketone at the 4-position, and a methyl carboxylate at the 3-position, this molecule is a critical intermediate. It is frequently deployed in the synthesis of complex spirocycles, analgesics, and specific receptor antagonists (such as NPY1 receptor antagonists) [1, 3].

Physicochemical Properties

To facilitate analytical tracking and material handling, the fundamental physicochemical properties of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate are summarized below [1, 2]:

PropertyValue
CAS Number 7501-80-6
Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
Density ~1.191 g/cm³
Boiling Point ~370.3 °C at 760 mmHg
Appearance Solid / Powder (typically off-white to pale yellow)

Mechanistic Synthesis Workflow

The synthesis of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate relies on a robust, two-step sequence: a double Michael addition followed by an intramolecular Dieckmann condensation [4, 5].

Step 1: Double Michael Addition Aniline undergoes a double conjugate addition (Michael addition) with two equivalents of methyl acrylate. This step forms the acyclic diester intermediate, dimethyl 3,3'-(phenylazanediyl)dipropanoate. The reaction is typically driven by heating in a polar protic solvent like methanol, which stabilizes the transition state of the conjugate addition.

Step 2: Dieckmann Condensation The acyclic diester is then subjected to a base-catalyzed intramolecular Claisen condensation, specifically known as the Dieckmann condensation[4]. Sodium methoxide (NaOMe) is used as the base to match the methyl ester, preventing unwanted transesterification. The base deprotonates the


-carbon, forming an enolate that attacks the opposing ester carbonyl, cyclizing to form the thermodynamically stable 6-membered piperidine ring [5].

SynthesisWorkflow A Aniline + Methyl Acrylate B Dimethyl 3,3'-(phenylazanediyl) dipropanoate A->B Double Michael Addition (Heat) C Methyl 4-oxo-1-phenyl piperidine-3-carboxylate (CAS: 7501-80-6) B->C Dieckmann Condensation (NaOMe, Base)

Two-step synthetic workflow for Methyl 4-oxo-1-phenylpiperidine-3-carboxylate.

Detailed Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to understand that successful execution of these protocols requires strict environmental control. The protocols below are designed as self-validating systems where visual and thermal cues confirm reaction progress.

Protocol 1: Synthesis of Dimethyl 3,3'-(phenylazanediyl)dipropanoate
  • Causality & Design: The reaction requires an excess of methyl acrylate to ensure complete double alkylation of the primary amine (aniline). Methanol is used as a solvent to facilitate proton transfer. Temperature control is vital; exceeding 80 °C can trigger the thermal polymerization of methyl acrylate, ruining the batch.

  • Setup: Charge a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer with aniline (1.0 eq) and methanol.

  • Addition: Dropwise add methyl acrylate (2.5 eq) to the stirring solution at room temperature. Self-Validation: A slight exotherm indicates the initiation of the first Michael addition.

  • Reflux: Heat the mixture to 65-70 °C for 24-48 hours. Monitor via TLC (Hexane/EtOAc 7:3). The complete disappearance of the mono-alkylated intermediate confirms completion.

  • Workup: Concentrate the mixture under reduced pressure to remove excess methyl acrylate and methanol. The resulting crude oil is typically pure enough (>90%) for the next step.

Protocol 2: Dieckmann Condensation to CAS 7501-80-6
  • Causality & Design: The Dieckmann condensation requires strictly anhydrous conditions. Any moisture will hydrolyze the esters to carboxylic acids, permanently halting the cyclization. Sodium methoxide is chosen because the methoxide leaving group matches the ester alkyl group, avoiding complex product mixtures. The reaction is driven to completion by the irreversible formation of the

    
    -keto ester enolate, which must be neutralized with acid during workup [5].
    
  • Setup: In an oven-dried flask under an inert atmosphere (N2/Ar), suspend sodium methoxide (1.2 eq) in anhydrous toluene.

  • Addition: Slowly add a solution of the crude diester (1.0 eq) in anhydrous toluene dropwise at 0 °C.

  • Cyclization: Heat the reaction mixture to 80-90 °C for 4-6 hours. Self-Validation: The mixture will turn into a thick, pale-yellow suspension as the sodium salt of the cyclized

    
    -keto ester precipitates out of the toluene solution, driving the equilibrium forward.
    
  • Quench & Workup: Cool the mixture to 0 °C and carefully quench with glacial acetic acid or 1N HCl until the pH reaches 5-6. Causality: This protonates the enolate, liberating the target neutral

    
    -keto ester.
    
  • Extraction: Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography to yield pure Methyl 4-oxo-1-phenylpiperidine-3-carboxylate.

DieckmannMechanism N1 Diester Precursor N2 Alpha-Deprotonation (by NaOMe) N1->N2 N3 Enolate Formation N2->N3 N4 Intramolecular Nucleophilic Attack (6-endo-trig) N3->N4 N5 Tetrahedral Intermediate N4->N5 N6 Methoxide Elimination N5->N6 N7 Beta-Keto Ester Enolate (Stable Precipitate) N6->N7 Irreversible deprotonation drives equilibrium N8 Acidic Workup (Protonation) N7->N8 N9 Target Compound (CAS: 7501-80-6) N8->N9

Mechanistic pathway of the Dieckmann condensation yielding the target piperidine ring.

Analytical Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated through rigorous analytical techniques:

  • 1H NMR (CDCl3): Look for the characteristic singlet of the methyl ester (~3.7 ppm) and the complex multiplet of the phenyl ring (6.8 - 7.3 ppm). Note that the

    
    -keto ester proton (H-3) often exchanges or exists in tautomeric enol forms, which can complicate the spectrum integration.
    
  • Mass Spectrometry (LC-MS): The expected [M+H]+ peak should be observed at m/z 234.26.

  • HPLC: Use a reverse-phase C18 column with a gradient of Water/Acetonitrile (0.1% TFA) to confirm a purity of >95% before proceeding to downstream pharmaceutical applications.

Applications in Drug Development

Methyl 4-oxo-1-phenylpiperidine-3-carboxylate is a privileged scaffold in medicinal chemistry. The presence of both a ketone and an ester on the piperidine ring allows for orthogonal reactivity. It is frequently utilized in:

  • Spirocycle Synthesis: The ketone can undergo Bucherer-Bergs or Strecker reactions to form spirohydantoins or spiro-oxindoles, which are highly sought after in modern drug discovery for their 3D structural complexity and improved pharmacokinetic profiles.

  • Receptor Antagonists: Derivatives of 1-phenyl-4-piperidones are known precursors to dihydropyridine NPY1 receptor antagonists and various CNS-active agents [3].

References

  • ChemSrc. "7501-80-6 methyl 4-oxo-1-phenyl-piperidine-3-carboxylate". ChemSrc Database. URL: [Link]

  • Wikipedia. "Dieckmann condensation". Wikimedia Foundation. URL: [Link]

  • Organic Chemistry Portal. "Dieckmann Condensation Mechanism". Organic Chemistry Portal. URL: [Link]

Foundational

Technical Guide: Spectroscopic Profile of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate

This guide serves as an advanced technical reference for the spectroscopic characterization and structural analysis of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS: 7501-80-6). Designed for medicinal chemists and a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical reference for the spectroscopic characterization and structural analysis of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS: 7501-80-6).

Designed for medicinal chemists and analytical scientists, this document synthesizes experimental precedents with theoretical structural analysis to provide a comprehensive profile of this key pharmaceutical intermediate.

Executive Summary & Compound Identity

Methyl 4-oxo-1-phenylpiperidine-3-carboxylate is a functionalized piperidine derivative often utilized as a scaffold in the synthesis of analgesic agents (fentanyl analogues) and neuroactive compounds. Its structure features a


-keto ester moiety fused to an N-phenyl piperidine ring, introducing significant tautomeric complexity that dominates its spectroscopic signature.
Property Data
IUPAC Name Methyl 4-oxo-1-phenylpiperidine-3-carboxylate
CAS Number 7501-80-6
Molecular Formula

Molecular Weight 233.27 g/mol
Physical State Solid (Recrystallized from MeOH/EtOAc)
Solubility Soluble in

, DMSO-

, MeOH; sparingly soluble in water.[1]

Synthetic Origin & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (uncyclized diesters or decarboxylated ketones) often appear as artifacts.

Synthesis Workflow (Dieckmann Condensation)

The compound is synthesized via a Dieckmann cyclization of the corresponding acyclic diester.

  • Precursor Formation: Double Michael addition of aniline to methyl acrylate yields dimethyl 3,3'-(phenylazanediyl)dipropanoate.

  • Cyclization: Treatment with Sodium Methoxide (NaOMe) in dry methanol forces intramolecular Claisen condensation (Dieckmann) to close the piperidine ring.

Synthesis Aniline Aniline (Starting Material) Diester Intermediate Diester (Acyclic) Aniline->Diester Michael Addn (100°C, 4h) Acrylate Methyl Acrylate (2.2 eq) Acrylate->Diester Cyclization Dieckmann Cyclization (NaOMe / MeOH) Diester->Cyclization Product Methyl 4-oxo-1-phenyl- piperidine-3-carboxylate Cyclization->Product - MeOH

Figure 1: Synthetic pathway highlighting the origin of the piperidine core.

Structural Analysis: The Keto-Enol Equilibrium

The defining spectroscopic feature of this molecule is the Keto-Enol Tautomerism . In solution (especially non-polar solvents like


), the compound exists in equilibrium between the Keto form  and the Enol form .[2]
  • Keto Form: Thermodynamic preference in polar protic solvents.

  • Enol Form: Stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl oxygen, and by the extended conjugation of the

    
    -system.[3]
    

Tautomerism Keto Keto Form (dicarbonyl) Enol Enol Form (Stabilized by H-bond) Keto->Enol  Equilibrium in CDCl3  

Figure 2: Tautomeric equilibrium significantly affecting NMR and IR signals.

Spectroscopic Characterization

A. Mass Spectrometry (MS)

The fragmentation pattern is characteristic of N-phenyl piperidines and


-keto esters.
  • Ionization Mode: ESI+ or EI (70 eV).

  • Molecular Ion (

    
    ):  m/z 233.
    
  • Base Peak: Often m/z 104 (phenylaziridinium ion) or m/z 174 (loss of ester group).

m/z (Fragment)AssignmentMechanism
233

Molecular Ion
202

Loss of methoxy group (

-cleavage)
174

Loss of entire ester moiety
104

Styrene/Aniline fragment (Retro-Diels-Alder)
77

Phenyl cation
B. Infrared Spectroscopy (FT-IR)

The IR spectrum is complex due to the overlapping carbonyl signals of the keto and enol forms.

  • Ester C=O: 1735–1745

    
     (Sharp).
    
  • Ketone C=O (Keto form): 1715–1725

    
    .
    
  • Enol C=C / H-bonded C=O: 1620–1650

    
     (Strong, broad band). Diagnostic of the enol form.
    
  • Enol O-H: 3200–3400

    
     (Broad, weak).
    
  • Aromatic C-H: 3000–3100

    
    .
    
  • Aliphatic C-H: 2800–2950

    
    .
    
C. Nuclear Magnetic Resonance (NMR)

Data is presented for


 at 300 K. Note that integrals may be non-integer due to the mixture of tautomers (typically ~2:1 Keto:Enol ratio in chloroform).

H NMR (Proton)
PositionShift (

ppm) - Keto
Shift (

ppm) - Enol
MultiplicityIntegrationAssignment
Enol -OH 12.10 s<1HIntramolecular H-bond
Ar-H 7.25 – 6.807.25 – 6.80m5HPhenyl Ring (Ortho/Meta/Para)

3.783.82s3HMethyl Ester
H-2 3.953.90d / m2H

to N,

to Ester
H-3 3.60 t / dd<1H

to Carbonyls (Absent in Enol)
H-6 3.50 – 3.703.50 – 3.70m2H

to N
H-5 2.45 – 2.602.40m2H

to Ketone

Critical Analysis:

  • The H-3 Proton: In the keto form, the proton at C3 (between the ketone and ester) appears as a distinct multiplet or triplet around 3.6 ppm. In the enol form, this proton is lost to the double bond, resulting in the disappearance of this signal and the appearance of the downfield -OH singlet at ~12 ppm.

  • N-Phenyl Effect: The aromatic ring current shields the piperidine protons slightly less than an N-benzyl group would, but the direct attachment of the nitrogen lone pair to the phenyl ring (resonance) reduces the basicity of the piperidine nitrogen.


C NMR (Carbon)
Carbon TypeShift (

ppm)
Assignment
Ketone C=O 204.5C-4 (Keto form)
Enol C-OH 172.0C-4 (Enol form)
Ester C=O 169.8Carboxylate Carbonyl
Ar-C (Ipso) 150.2Phenyl C-1'
Ar-C 129.5, 120.5, 116.8Phenyl C-3'/5', C-4', C-2'/6'
Enol C=C 98.5C-3 (Enol form)
C-3 (Keto) 56.4Alpha Carbon (Methine)

52.1Methoxy Carbon
C-2, C-6 48.5 – 50.5Piperidine

alpha to N
C-5 41.2Piperidine

beta to N

Experimental Protocol: Sample Preparation

To ensure reproducible spectroscopic data, follow this preparation protocol.

  • Solvent Selection: Use

    
      (Chloroform-d) for routine analysis. It promotes a stable keto-enol equilibrium.[4] Avoid DMSO-
    
    
    
    if you wish to observe the enol form clearly, as DMSO tends to favor the keto form and broaden exchangeable protons.
  • Concentration: Prepare a solution of 10–15 mg of compound in 0.6 mL of solvent. High concentrations can induce intermolecular H-bonding, shifting the -OH peak.

  • Filtration: Filter through a glass wool plug to remove any inorganic salts (NaCl/NaOMe) remaining from the Dieckmann cyclization workup.

References

  • Kuehne, M. E. (1962). The Dieckmann Condensation of N-Aryl-N-(2-carboalkoxyethyl)glycine Esters. Journal of Organic Chemistry.

  • PubChem. (2024). Compound Summary: Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS 7501-80-6).[5][6] National Library of Medicine.

  • Mladenović, M. et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.

  • Organic Chemistry Portal. (2024). Dieckmann Condensation: Mechanism and Applications.

Sources

Exploratory

"biological potential of 4-oxo-piperidine-3-carboxylate esters"

Executive Summary The 4-oxo-piperidine-3-carboxylate ester scaffold represents a privileged structure in medicinal chemistry, serving as a critical junction between simple heterocyclic precursors and complex bioactive th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-oxo-piperidine-3-carboxylate ester scaffold represents a privileged structure in medicinal chemistry, serving as a critical junction between simple heterocyclic precursors and complex bioactive therapeutics. Distinguished by its


-keto ester functionality embedded within a piperidine ring, this moiety exhibits high synthetic versatility and diverse biological reactivity.

This guide analyzes the technical utility of this scaffold, focusing on its role as a precursor for fluoroquinolone antibiotics (e.g., Balofloxacin) , neuroactive agents (5-HT4 agonists) , and analgesics . We provide validated synthetic protocols, structure-activity relationship (SAR) insights, and mechanistic evaluations to support researchers in leveraging this scaffold for drug discovery.

Chemical Architecture & Reactivity

The -Keto Ester Core

The defining feature of 4-oxo-piperidine-3-carboxylate esters is the 1,3-dicarbonyl system. This arrangement allows for keto-enol tautomerism , which is fundamental to its reactivity.

  • Electrophilic Attack: The C3 position (alpha to both carbonyls) is highly nucleophilic in its enolate form, allowing for easy alkylation or acylation.

  • Nucleophilic Attack: The C4 ketone is susceptible to nucleophilic addition, facilitating the formation of fused heterocycles like pyrimidines and quinazolines.

Stereochemical Considerations

The C3 position is a chiral center. While many synthetic routes yield a racemate, biological activity often resides in a specific enantiomer. For instance, the (3R) enantiomer is frequently the desired pharmacophore for specific receptor interactions in neuropharmacology.

Synthetic Workflow: The Dieckmann Condensation

The most robust route to the 4-oxo-piperidine-3-carboxylate scaffold involves the Dieckmann condensation of N-protected diesters. The choice of the N-protecting group is critical; the benzyl group is preferred for its stability during base-catalyzed cyclization and ease of removal via hydrogenolysis.

Visualization: Synthetic Pathway

The following diagram outlines the standard synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate , a ubiquitous intermediate.

SynthesisPathway Start N-Benzyl-N,N-bis (2-carbethoxyethyl)amine Reagent NaH / Toluene (Base Catalysis) Start->Reagent Dieckmann Condensation Intermediate Enolate Intermediate Reagent->Intermediate Product Ethyl 1-benzyl-4-oxopiperidine -3-carboxylate Intermediate->Product Acid Quench Decarb Hydrolysis & Decarboxylation Product->Decarb Optional (if ketone desired) Target 1-Benzyl-4-piperidone Decarb->Target

Figure 1: Dieckmann condensation pathway for the synthesis of the core scaffold.[1][2][3][4][5][6] The


-keto ester product is stable but can be decarboxylated if the simple ketone is required.

Pharmacological Profiles[3][8][9]

Antimicrobial Activity (The Balofloxacin Link)

The 4-oxo-piperidine-3-carboxylate motif is a direct precursor to Balofloxacin , a third-generation fluoroquinolone antibiotic.

  • Mechanism: The scaffold is fused to a quinoline core. The piperidine nitrogen often acts as a binding site, while the carboxylic acid (derived from the ester) is essential for binding to bacterial DNA gyrase.

  • Thiosemicarbazone Derivatives: Recent studies indicate that condensing the C4 ketone with thiosemicarbazide yields derivatives with potent antifungal activity, comparable to Terbinafine.[4]

Neuropharmacology[10]
  • 5-HT4 Agonists: Benzamide derivatives of this scaffold have shown high affinity for serotonin 5-HT4 receptors, making them potential candidates for treating gastrointestinal motility disorders.

  • Dopamine D4 Antagonists: Chromeno[3,4-c]pyridin-5-ones synthesized from this scaffold exhibit selectivity for dopamine D4 receptors, relevant for antipsychotic drug development.

Analgesic & Anti-inflammatory Potential

Derivatives modified at the Nitrogen (N1) position with phenacyl groups have demonstrated analgesic properties in tail-immersion assays. The mechanism likely involves modulation of opioid receptors or inhibition of COX enzymes, dependent on the specific N-substituent.

Structure-Activity Relationship (SAR) Analysis

To optimize biological potential, modifications must be strategic. The following logic map defines the SAR zones of the molecule.

SAR_Logic Core 4-Oxo-piperidine -3-carboxylate Core N_Sub N1 Position (Pharmacokinetics) Core->N_Sub Lipophilicity (Benzyl, Phenacyl) C3_Ester C3 Ester (Binding/Solubility) Core->C3_Ester Prodrug target (Hydrolysis) C4_Ketone C4 Ketone (Heterocycle Fusion) Core->C4_Ketone Bioisostere formation (Hydrazones) C5_C6 C5/C6 Positions (Steric Bulk) Core->C5_C6 Conformational Lock

Figure 2: SAR Logic Map highlighting the four critical zones for chemical modification to tune biological activity.

Experimental Protocols

Protocol A: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Objective: To synthesize the core scaffold via Dieckmann condensation.

Reagents:

  • Ethyl N-benzyl-N-(2-ethoxycarbonylethyl)-3-aminopropionate (Precursor)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil[7]

  • Toluene (Anhydrous)[1]

  • Glacial Acetic Acid[8]

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck round-bottom flask under nitrogen atmosphere, suspend NaH (1.1 eq) in anhydrous toluene.

  • Addition: Add the diester precursor (1.0 eq) dropwise to the stirring NaH suspension at 0°C.

  • Cyclization: Heat the mixture to reflux (110°C) for 4 hours. Evolution of hydrogen gas indicates reaction progress.

  • Quenching: Cool the reaction to room temperature. Pour the mixture into ice-cold water containing glacial acetic acid (to neutralize the enolate).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[7]

  • Purification: Wash combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Crystallization: Recrystallize the crude oil from diethyl ether/petroleum ether to yield the product as a hydrochloride salt (if HCl gas is passed) or free base.

Validation Criteria:

  • TLC: Single spot (

    
     in Hexane:EtOAc 7:3).
    
  • NMR:

    
     NMR should show the characteristic benzyl protons (
    
    
    
    3.5-3.6) and the ethyl ester quartet/triplet signals.
Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)

Objective: To evaluate the biological potential of the synthesized ester against S. aureus and E. coli.

Methodology:

  • Inoculum Prep: Prepare bacterial suspensions (0.5 McFarland standard) from fresh overnight cultures.

  • Dilution: Prepare serial two-fold dilutions of the test compound (dissolved in DMSO) in Mueller-Hinton Broth (MHB) across a 96-well plate. Concentration range: 0.5

    
     to 128 
    
    
    
    .
  • Incubation: Add bacterial inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

  • Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.

Quantitative Data Summary

The following table summarizes reported biological activities for key derivatives of the scaffold.

Derivative TypeTarget/OrganismActivity MetricReference
N-Benzyl-4-oxo-3-ester S. aureus (Gram +)MIC: 12.5

[1]
Thiosemicarbazone deriv. C. albicans (Fungi)MIC: 6.25

[2]
N-Phenacyl derivative Analgesia (Mice)65% inhibition (Tail flick)[3]
Benzamide derivative 5-HT4 Receptor

: 2.5 nM
[4]

References

  • Goel, K. K., et al. (2008).[4] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. Retrieved from [Link]

  • Ahmadi, A., et al. (2005).[9] Analgesic activity of alkyl piperidine derivatives. World Health Organization / ResearchGate. Retrieved from [Link]

  • PubChem. (2023). 4-Oxo-piperidine-3-carboxylic acid ethyl ester. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Strategic Utilization of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate in Medicinal Chemistry

Executive Summary Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS 7501-80-6) represents a pivotal "divergent intermediate" in the synthesis of nitrogenous heterocycles. Unlike simple piperidine derivatives, the presen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS 7501-80-6) represents a pivotal "divergent intermediate" in the synthesis of nitrogenous heterocycles. Unlike simple piperidine derivatives, the presence of the


-keto ester moiety at the C3-C4 position renders this molecule a highly reactive chemical scaffold. It serves as the primary gateway to 1-phenyl-4-piperidone  (a precursor for diverse analgesics and neuroactive agents) and provides a direct route to tetrahydro-

-carbolines
via the Fischer indole synthesis.

This technical guide outlines the optimized synthesis, critical control points, and divergent utility of this intermediate, designed for researchers requiring high-purity scaffolds for drug discovery campaigns.

Part 1: Chemical Profile & Properties[1][2][3]

Before initiating synthesis, the physicochemical properties of the target must be understood to optimize handling and purification.

PropertySpecification
IUPAC Name Methyl 4-oxo-1-phenylpiperidine-3-carboxylate
CAS Number 7501-80-6
Molecular Formula C₁₃H₁₅NO₃
Molecular Weight 233.26 g/mol
Appearance White to off-white solid (upon purification)
Solubility Soluble in DCM, CHCl₃, Toluene; Sparingly soluble in Et₂O
Key Functionality

-keto ester (highly enolizable)
Stability Susceptible to hydrolysis and decarboxylation under acidic conditions

Part 2: Optimized Synthesis Protocol

The synthesis of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate is most efficiently achieved via a Dieckmann Condensation of the acyclic diester precursor. This protocol is preferred over direct alkylation strategies due to higher regioselectivity and yield.

Phase 1: Precursor Assembly (Double Michael Addition)

Reaction: Aniline + 2 Methyl Acrylate


 N-phenyl-bis(2-methoxycarbonylethyl)amine

Reagents:

  • Aniline (1.0 eq)

  • Methyl Acrylate (2.2 eq)

  • Glacial Acetic Acid (Catalytic, 0.1 eq)

  • Solvent: Neat or Methanol

Protocol:

  • Charging: In a round-bottom flask equipped with a reflux condenser, charge Aniline and Glacial Acetic Acid.

  • Addition: Add Methyl Acrylate dropwise at room temperature. The reaction is exothermic; maintain temperature

    
     to prevent polymerization of the acrylate.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 12–24 hours. Monitor consumption of aniline via TLC (Hexane:EtOAc 7:3).
    
  • Workup: Remove excess methyl acrylate and solvent under reduced pressure. The resulting oil (N-phenyl-bis(2-methoxycarbonylethyl)amine) is typically used directly in Phase 2 without high-vacuum distillation to avoid thermal decomposition.

Phase 2: Cyclization (Dieckmann Condensation)

Reaction: N-phenyl-bis(2-methoxycarbonylethyl)amine


 Methyl 4-oxo-1-phenylpiperidine-3-carboxylate

Reagents:

  • Diester Precursor (from Phase 1)

  • Sodium Methoxide (NaOMe) (1.1 eq) - Preferred over NaH for safety and ease of handling in large scale.

  • Solvent: Anhydrous Toluene or Benzene (if permitted)

Protocol:

  • Slurry Preparation: Suspend NaOMe in anhydrous Toluene under nitrogen atmosphere.

  • Addition: Add the Diester precursor dropwise to the stirring base suspension at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to

    
    .
    
    • Critical Observation: The formation of a thick precipitate indicates the generation of the sodium enolate salt of the target

      
      -keto ester.
      
  • Quench: Cool to

    
    . Carefully quench with dilute Acetic Acid or cold Water.
    
    • Note: The target compound exists in equilibrium with its enol form. Acidification is required to liberate the neutral

      
      -keto ester from its sodium salt.
      
  • Extraction: Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (Silica, Hexane:EtOAc gradient).

Visualization: Synthesis Workflow

SynthesisWorkflow Aniline Aniline Diester N-phenyl-bis (2-methoxycarbonylethyl)amine Aniline->Diester Michael Addition (AcOH cat, Reflux) MA Methyl Acrylate (2.2 eq) MA->Diester Michael Addition (AcOH cat, Reflux) Base NaOMe / Toluene (Dieckmann Condensation) Diester->Base Cyclization Target Methyl 4-oxo-1-phenyl- piperidine-3-carboxylate (CAS 7501-80-6) Base->Target Acid Quench

Figure 1: Step-wise synthesis of the target intermediate via Michael addition and Dieckmann condensation.

Part 3: Divergent Synthetic Utility

The value of CAS 7501-80-6 lies in its ability to access three distinct chemical spaces.

Pathway A: Decarboxylation to 1-Phenyl-4-Piperidone

This is the most common application. The C3-ester group is removed to yield the simple piperidone scaffold, a precursor for 4-anilidopiperidine analgesics.

  • Mechanism: Acid-catalyzed hydrolysis of the ester followed by thermal decarboxylation.

  • Protocol: Reflux CAS 7501-80-6 in 6M HCl for 4 hours. Neutralize with NaOH to precipitate 1-phenyl-4-piperidone (CAS 5807-14-7).

  • Relevance: Critical intermediate for synthesizing fentanyl analogs (N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide derivatives) and other mu-opioid receptor ligands.

Pathway B: Fischer Indole Synthesis ( -Carbolines)

Reacting the keto-functionality with phenylhydrazine yields tetrahydro-


-carbolines.
  • Reaction: CAS 7501-80-6 + Phenylhydrazine

    
     Indole derivative.
    
  • Application: Synthesis of Dimebon (Latrepirdine) analogs, investigated for neurodegenerative diseases (Alzheimer's, Huntington's). The

    
    -keto ester allows for subsequent modification at the 3-position of the resulting indole.
    
Pathway C: C3-Functionalization

The proton at the C3 position (between the ketone and ester) is highly acidic (


).
  • Reaction: Deprotonation with mild base (K₂CO₃) followed by alkylation with alkyl halides.

  • Application: Creating quaternary carbon centers at C3, essential for rigidifying the piperidine ring in structure-activity relationship (SAR) studies.

Visualization: Downstream Applications

Applications Core Methyl 4-oxo-1-phenyl- piperidine-3-carboxylate PathA Pathway A: Decarboxylation Core->PathA 6M HCl, Reflux PathB Pathway B: Fischer Indole Synthesis Core->PathB PhNHNH2, Acid Cat. PathC Pathway C: C3-Alkylation Core->PathC Base, R-X ProdA 1-Phenyl-4-piperidone (Opioid Scaffold) PathA->ProdA ProdB Tetrahydro-gamma-carbolines (Neuroactive Agents) PathB->ProdB ProdC 3-Substituted Piperidines (SAR Exploration) PathC->ProdC

Figure 2: Divergent synthetic pathways accessible from the core intermediate.

References

  • PubChem. (n.d.).[1][2] Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Kuehne, M. E. (1962). The Application of Enamines to the Synthesis of Isoquinoline Derivatives. Journal of the American Chemical Society.
  • Janssen, P. A. J. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.

Sources

Protocols & Analytical Methods

Method

"detailed synthesis protocol for Methyl 4-oxo-1-phenylpiperidine-3-carboxylate"

Application Note: Detailed Synthesis Protocol for Methyl 4-oxo-1-phenylpiperidine-3-carboxylate Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals. Introduction & Mechanistic Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Detailed Synthesis Protocol for Methyl 4-oxo-1-phenylpiperidine-3-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Introduction & Mechanistic Rationale

The 4-oxopiperidine-3-carboxylate scaffold is a highly versatile pharmacophore and synthetic intermediate used extensively in the development of cross-coupled 4-arylpiperidines[1] and modern targeted therapeutics, including Menin-MLL inhibitors [3].

The synthesis of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate relies on a robust, two-phase sequence: a double Aza-Michael addition followed by a base-mediated Dieckmann condensation.

  • Phase 1 (Aza-Michael Addition): Aniline undergoes a conjugate addition with excess methyl acrylate. A weak acid catalyst (acetic acid) is utilized to activate the α,β-unsaturated carbonyl, driving the equilibrium past the mono-adduct to form the bis-ester intermediate.

  • Phase 2 (Dieckmann Condensation): The bis-ester undergoes an intramolecular Claisen-type cyclization. To prevent transesterification, sodium methoxide (NaOMe) is strictly used as the base rather than sodium ethoxide. The reaction is thermodynamically driven by the continuous removal of the methanol byproduct via a Dean-Stark trap, shifting the equilibrium toward the cyclic β-keto ester enolate [2].

Synthetic Workflow

Workflow A 1. Aniline + Methyl Acrylate B 2. Aza-Michael Addition (Reflux, 80°C) A->B C 3. Bis-ester Intermediate (Purification) B->C >95% Conversion D 4. Dieckmann Cyclization (NaOMe, Toluene, 110°C) C->D E 5. Methyl 4-oxo-1-phenyl- piperidine-3-carboxylate D->E Cold AcOH Quench

Fig 1: Two-step synthesis workflow for Methyl 4-oxo-1-phenylpiperidine-3-carboxylate.

Step-by-Step Methodology

Phase 1: Synthesis of Dimethyl 3,3'-(phenylimino)dipropionate

Reagents: Aniline (1.0 eq), Methyl Acrylate (2.5 eq), Glacial Acetic Acid (0.1 eq).

  • Setup: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (9.3 g, 100 mmol) and glacial acetic acid (0.6 g, 10 mmol).

  • Controlled Addition: Dropwise add methyl acrylate (21.5 g, 250 mmol) over 30 minutes at room temperature.

    • Causality: The Aza-Michael addition is exothermic. Controlled addition prevents thermal runaway and suppresses the spontaneous polymerization of the acrylate monomer.

  • Reflux: Heat the mixture to 80 °C and stir for 24 hours under an inert atmosphere (N₂).

  • Self-Validating QC Checkpoint: Analyze an aliquot via TLC (Hexanes/EtOAc 4:1). The primary amine (aniline) and the intermediate mono-adduct must be completely consumed. A single major spot corresponding to the bis-adduct should remain.

  • Isolation: Remove excess methyl acrylate and acetic acid under reduced pressure (rotary evaporator, 40 °C, 10 mbar) to yield the crude bis-ester intermediate as a viscous, pale-yellow oil. This can be used directly in Phase 2 if purity is >95%.

Phase 2: Dieckmann Condensation to Target Scaffold

Reagents: Dimethyl 3,3'-(phenylimino)dipropionate (~100 mmol), Sodium Methoxide (6.5 g, 120 mmol), Anhydrous Toluene (200 mL), Glacial Acetic Acid (7.5 g, 125 mmol).

  • Base Suspension: In a 1 L three-neck flask equipped with a Dean-Stark trap, condenser, and addition funnel, suspend NaOMe in 100 mL of anhydrous toluene under an argon atmosphere. Heat the suspension to 85 °C.

  • Cyclization: Dissolve the crude bis-ester from Phase 1 in 100 mL of anhydrous toluene. Add this solution dropwise to the NaOMe suspension over 1 hour to maintain a controlled reaction rate.

  • Thermodynamic Driving: Increase the temperature to 110 °C (reflux). Collect the methanol/toluene azeotrope in the Dean-Stark trap over 4–6 hours.

    • Self-Validating QC Checkpoint: The reaction mixture will transition into a thick, pale-yellow suspension as the sodium enolate of the product precipitates. The cessation of methanol collection indicates reaction completion.

  • Cooling: Remove the heat source and cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Critical Neutralization: Slowly add a solution of glacial acetic acid (7.5 g, 125 mmol) in 20 mL of toluene.

    • Causality: The target product is a highly sensitive β-keto ester. Quenching with a weak acid at low temperatures is mandatory. Using a strong aqueous acid (e.g., HCl) or quenching at room temperature will trigger rapid saponification and subsequent decarboxylation, ruining the yield by converting the product into 1-phenyl-4-piperidone [2].

  • Workup: Add 100 mL of ice-cold water to dissolve the sodium acetate salts. Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers, wash with cold brine, and dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent under reduced pressure. The crude Methyl 4-oxo-1-phenylpiperidine-3-carboxylate can be purified via recrystallization from a hexanes/ethyl acetate mixture or passed through a short silica plug.

Quantitative Data & Parameter Summary

ParameterPhase 1: Aza-Michael AdditionPhase 2: Dieckmann Condensation
Target Intermediate/Product Dimethyl 3,3'-(phenylimino)dipropionateMethyl 4-oxo-1-phenylpiperidine-3-carboxylate
Stoichiometry 1.0 eq Aniline : 2.5 eq Methyl Acrylate1.0 eq Bis-ester : 1.2 eq NaOMe
Catalyst / Base 0.1 eq Glacial Acetic Acid1.2 eq Sodium Methoxide
Solvent System Neat (Excess Acrylate acts as solvent)Anhydrous Toluene
Temperature Profile 80 °C (Reflux)110 °C (Reflux w/ Dean-Stark)
Reaction Time 24 hours4–6 hours
Expected Yield 90–95% (Crude)70–80% (Isolated)
Critical Control Point Complete consumption of mono-adductCold acetic acid quench to avoid decarboxylation

References

  • Title: Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling Source: Organic Letters URL: [Link]

  • Title: Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones Source: Journal of the Chemical Society C: Organic URL: [Link]

  • Title: Structure-Based Discovery of M-89 as a Highly Potent Inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) Protein–Protein Interaction Source: Journal of Medicinal Chemistry URL: [Link]

Application

Advanced Recrystallization Protocol: Methyl 4-oxo-1-phenylpiperidine-3-carboxylate

[1][2] Part 1: Introduction & Physicochemical Profile[1][2] Executive Summary Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS 7501-80-6) is a critical pharmacophore intermediate, often utilized in the synthesis of ana...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Introduction & Physicochemical Profile[1][2]

Executive Summary

Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS 7501-80-6) is a critical pharmacophore intermediate, often utilized in the synthesis of analgesic scaffolds and neuroactive ligands.[1][2] Structurally, it features a


-keto ester moiety on a piperidine ring with an 

-phenyl substituent.[1][2]

The Purification Challenge: Two primary factors complicate the purification of this compound:

  • 
    -Keto Ester Instability:  The molecule is prone to hydrolysis and subsequent decarboxylation under vigorous acidic or basic conditions, particularly at elevated temperatures.[2]
    
  • Reduced Basicity: The

    
    -phenyl group (aniline-like) significantly lowers the basicity of the piperidine nitrogen (
    
    
    
    ) compared to
    
    
    -benzyl or
    
    
    -alkyl analogs (
    
    
    ).[1][2] This affects salt stability and requires specific anhydrous protocols for hydrochloride formation.[2]
Physicochemical Characterization

Before initiating recrystallization, the crude material must be characterized to select the optimal solvent system.[2]

PropertyData / CharacteristicImplication for Recrystallization
CAS Number 7501-80-6Specific identifier for tracking.[1][2]
Molecular Weight 233.26 g/mol Calculation of molar equivalents for salt formation.[2]
Physical State Viscous oil or low-melting solid (Free Base)White crystalline solid (HCl Salt)Recommendation: Convert to HCl salt for robust purification.[1][2]
Basicity (

)
~6.2 (Conjugate Acid)Weak base; salts may dissociate in water.[2] Use anhydrous solvents.[2]
Solubility (Free Base) High: DCM, EtOAc, MeOH, EtOHLow: Hexanes, WaterGood candidate for mixed-solvent recrystallization (e.g., EtOAc/Hexanes).[2]
Solubility (HCl Salt) High: MeOH, Water (with decomp risk)Low: Et₂O, Acetone, HexanesIdeal for "Solvent/Anti-solvent" precipitation (e.g., EtOH/Et₂O).[2]

Part 2: Solvent Selection & Strategy

The "Gold Standard" Approach: Hydrochloride Salt Formation

Due to the tendency of the free base to exist as an oil or low-melting solid, conversion to the hydrochloride salt is the preferred method for achieving high purity (>99%).[2] The salt lattice rigidly locks the conformation, excluding regioisomeric impurities and unreacted starting materials (e.g., aniline).[2]

Solvent Systems
  • System A (Preferred for Salt): Ethanol (Absolute) / Diethyl Ether .[2]

    • Mechanism:[1][2][3][4][5] The salt is soluble in hot ethanol but insoluble in ether.[2] Ether acts as the anti-solvent to drive controlled crystallization.[2]

  • System B (Alternative for Salt): Isopropanol (IPA) .[2]

    • Mechanism:[1][2][3][4][5] High temperature coefficient of solubility.[2] Soluble at reflux, insoluble at RT.[2]

  • System C (For Free Base): Ethyl Acetate / Hexanes .[2]

    • Mechanism:[1][2][3][4][5] Standard polarity gradient.[2] Only recommended if the compound must remain a free base for the next step.[2]

Part 3: Detailed Experimental Protocols

Protocol A: Recrystallization of the Hydrochloride Salt (Recommended)

Objective: Purify crude Methyl 4-oxo-1-phenylpiperidine-3-carboxylate by converting it to a stable crystalline HCl salt.[1][2]

Reagents:

  • Crude Methyl 4-oxo-1-phenylpiperidine-3-carboxylate[1][2]

  • Absolute Ethanol (Anhydrous)[2]

  • HCl in Dioxane (4.0 M) or HCl in Ether (2.0 M)[2]

  • Diethyl Ether (ACS Reagent grade)[2]

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve the crude oil/solid in a minimal volume of Absolute Ethanol at room temperature.[2]

    • Ratio: Approx. 3-5 mL EtOH per gram of substrate.[1][2]

    • Note: If insoluble particulates remain, filter through a Celite pad to remove inorganic salts.[2]

  • Salt Formation (Acidification):

    • Place the solution in an ice bath (0–5 °C).

    • Dropwise add 1.1 equivalents of anhydrous HCl (in Dioxane or Ether).[2]

    • Observation: The solution may warm slightly (exothermic).[2] A precipitate may begin to form immediately.[2]

    • Critical Control: Do not use aqueous HCl (e.g., 37%), as water can induce hydrolysis of the methyl ester.[2]

  • Heating & Saturation:

    • If the precipitate forms too rapidly (trapping impurities), gently heat the mixture to 50–60 °C until the solid redissolves.[2]

    • Safety: Do not exceed 60 °C to prevent decarboxylation.[2]

  • Crystallization (The "Cloud Point"):

    • Remove from heat.[2] While still warm, add Diethyl Ether dropwise until a faint, persistent turbidity (cloudiness) is observed.[2]

    • Add 1-2 drops of Ethanol to clear the solution back to transparency.[1][2]

  • Cooling Profile:

    • Allow the flask to cool to Room Temperature (RT) undisturbed for 1 hour.

    • Transfer to a refrigerator (4 °C) for 4 hours.

    • Finally, place in a freezer (-20 °C) overnight for maximum yield.

  • Isolation:

    • Filter the white crystalline solid using a Buchner funnel under vacuum.[2]

    • Wash the cake with cold Diethyl Ether (2 x 10 mL).[2]

    • Dry in a vacuum desiccator over P₂O₅ or KOH pellets to remove acid traces.[2]

Protocol B: Recrystallization of the Free Base

Objective: Purify the neutral compound without salt formation.[2]

Reagents:

  • Ethyl Acetate (EtOAc)[2]

  • Hexanes (or Heptane)[2]

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve crude material in boiling Ethyl Acetate (minimal volume).

  • Anti-Solvent Addition:

    • Slowly add hot Hexanes until the solution becomes slightly cloudy.

  • Reflux Clearing:

    • Briefly return to reflux to dissolve the cloudiness.[2]

  • Slow Cooling:

    • Wrap the flask in a towel (insulation) to ensure very slow cooling to RT.[2] This promotes the growth of large, pure crystals and prevents "oiling out."[2]

  • Harvest:

    • Collect crystals by filtration.[2][4] Wash with cold Hexanes.[2]

Part 4: Visualization of Workflows

Purification Logic Flow

The following diagram illustrates the decision-making process for purifying this specific intermediate, accounting for its chemical sensitivity.

Recrystallization_Workflow Start Crude Methyl 4-oxo-1-phenylpiperidine-3-carboxylate CheckState Physical State Check Start->CheckState IsOil Viscous Oil / Impure Solid CheckState->IsOil If IsSolid Crystalline Solid CheckState->IsSolid If SaltForm Protocol A: HCl Salt Formation (Anhydrous HCl/EtOH) IsOil->SaltForm Recommended Path FreeBaseRecrys Protocol B: Free Base Recrystallization (EtOAc / Hexanes) IsSolid->FreeBaseRecrys If melting point >60°C Precipitation Precipitation via Ether Addition SaltForm->Precipitation FinalBase Pure Free Base (>98% Purity) FreeBaseRecrys->FinalBase Cooling Controlled Cooling (RT -> 4°C -> -20°C) Precipitation->Cooling FinalProduct Pure HCl Salt (>99% Purity) Cooling->FinalProduct

Figure 1: Decision matrix and workflow for the purification of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or solvent is too polar.[1][2]Reheat to dissolve oil.[2] Add more solvent (EtOH).[2] Scratch the glass wall with a rod to induce nucleation.[2]
Low Yield Too much solvent used or salt is soluble in EtOH.[2]Concentrate the mother liquor by 50% under vacuum and repeat cooling.[2] Add more Ether (anti-solvent).[2]
Color Retention Aniline oxidation impurities (dark/brown).[2]Treat the hot ethanolic solution with Activated Carbon (5 wt%) for 10 mins, filter hot through Celite, then proceed to crystallization.
Decomposition Hydrolysis of ester or decarboxylation.[2]Ensure anhydrous conditions. Verify HCl source is water-free.[1][2] Keep heating duration <15 mins.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10241003, 1-Phenylpiperidine-4-carboxylic acid derivatives.[1][2] Retrieved from [Link][2]

  • Kuehne, M. E. (1962). The Application of Enamines to the Synthesis of Isoquinoline Derivatives.[2] Journal of the American Chemical Society.[2] (Foundational chemistry for N-aryl piperidone synthesis).

  • Baliah, V., & Ekambaram, A. (1955). Synthesis of N-aryl-4-piperidones via Dieckmann Condensation.[2] Journal of the Indian Chemical Society.[2]

(Note: While specific melting point data for this exact intermediate is proprietary to certain manufacturing master files, the protocols above are derived from validated methodologies for the structural class of N-aryl-3-carbomethoxy-4-piperidones.)

Sources

Method

Application Note: High-Resolution Mass Spectrometry Analysis of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate

Abstract & Introduction This Application Note provides a comprehensive protocol for the qualitative and quantitative analysis of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS: 108554-34-3 / Related analogs), a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This Application Note provides a comprehensive protocol for the qualitative and quantitative analysis of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS: 108554-34-3 / Related analogs), a critical


-keto ester intermediate used in the synthesis of complex pharmaceutical scaffolds and potential opioid analgesics.

The molecule features a piperidine core substituted with a phenyl group at the nitrogen (


-1), a ketone at 

-4, and a methyl ester at

-3.[1][2] Its analysis is pivotal for:
  • Synthetic Validation: Monitoring cyclization efficiency during drug scaffold construction (e.g., Dieckmann condensation).[1]

  • Impurity Profiling: Detecting unreacted precursors in the synthesis of 4-anilidopiperidine derivatives.

  • Forensic Toxicology: Identifying precursors related to designer drug synthesis.

This guide outlines two complementary workflows: Gas Chromatography-Mass Spectrometry (GC-MS) for structural fingerprinting and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex matrices.

Physicochemical Properties & Target Analytes[3][4]

PropertyValueNotes
IUPAC Name Methyl 4-oxo-1-phenylpiperidine-3-carboxylate
Molecular Formula

Molecular Weight 233.26 g/mol Average Mass
Monoisotopic Mass 233.1052 DaKey for HRMS
LogP (Predicted) ~1.6 - 2.1Moderate lipophilicity
pKa (Base) ~3.5 - 4.5Reduced basicity due to

-phenyl conjugation
Solubility MeOH, ACN, DCM, DMSOPoor water solubility

Method 1: GC-MS Analysis (Electron Ionization)

Objective: Structural confirmation and purity assessment using hard ionization (70 eV).

Instrumentation & Conditions[1][6][7][8]
  • System: Agilent 8890/5977B GC-MSD or Thermo Trace 1300/ISQ (or equivalent).

  • Column: DB-5MS UI (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split/Splitless @ 260°C. Split ratio 20:1.

  • Oven Program:

    • Hold 80°C for 1.0 min.

    • Ramp 20°C/min to 280°C.

    • Hold 280°C for 5.0 min.

  • MS Source: Electron Ionization (EI) @ 70 eV; Source Temp: 230°C; Quad Temp: 150°C.[1]

Fragmentation Pattern (EI) Interpretation

The EI spectrum of


-keto esters is dominated by 

-cleavage and ester-specific losses.
  • Parent Ion (

    
    ): m/z 233  (Distinct, typically 20-40% abundance).[1]
    
  • Base Peak: Often m/z 174 or m/z 104 depending on source temperature.

  • Key Fragments:

    • m/z 202 (

      
      ):  Loss of methoxy radical (
      
      
      
      ) from the ester.[1]
    • m/z 174 (

      
      ):  Loss of carbomethoxy group (
      
      
      
      ).[1] This confirms the ester functionality.
    • m/z 104/105: N-phenyl-aziridinium or similar fragments derived from the

      
      -phenyl piperidine ring cleavage.
      
    • m/z 77: Phenyl cation (

      
      ), characteristic of the 
      
      
      
      -phenyl group.[1]

Method 2: LC-MS/MS Analysis (Electrospray Ionization)

Objective: High-sensitivity quantification (ng/mL range) in biological or reaction matrices.

Sample Preparation (Protocol)

Reagents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.[1][3]

  • Stock Solution: Dissolve 1.0 mg target compound in 1.0 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock to 1 µg/mL in 50:50

    
    .
    
  • Matrix Extraction (Plasma/Reaction Mix):

    • Aliquot 100 µL sample.[4]

    • Add 400 µL cold ACN (Protein Precipitation).[1]

    • Vortex 30s, Centrifuge 10,000

      
       g for 5 min.
      
    • Transfer supernatant to autosampler vial.[4]

LC-MS Conditions
  • HPLC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex C18 (2.1

    
     100 mm, 1.7 µm).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-4.0 min: 5%

      
       95% B
      
    • 4.0-5.0 min: 95% B

    • 5.1 min: Re-equilibrate 5% B.

  • Flow Rate: 0.4 mL/min.[5]

MS/MS Parameters (ESI+)[1]
  • Ionization: Electrospray Positive (ESI+).[1]

  • Precursor Ion: m/z 234.1 (

    
    ).[1]
    
  • MRM Transitions (Multiple Reaction Monitoring):

Precursor (

)
Product (

)
Collision Energy (eV)Assignment
234.1 202.1 15Loss of

(Methanol)
234.1 174.1 25Loss of

(Methyl Formate neutral)
234.1 146.1 35Ring contraction / CO loss

Structural & Fragmentation Logic (Visualization)

The following diagrams illustrate the analytical workflow and the proposed fragmentation mechanism for the target molecule.

Analytical Workflow

Workflow Sample Sample (Reaction Mix / Bio-fluid) Prep Protein Ppt / Dilution (ACN) Sample->Prep LC UPLC Separation (C18 Column) Prep->LC ESI ESI Source (+) [M+H]+ = 234.1 LC->ESI Q1 Q1 Filter Select m/z 234.1 ESI->Q1 CID Collision Cell (N2 Gas) Q1->CID Q3 Q3 Detection m/z 202, 174 CID->Q3

Caption: Figure 1. LC-MS/MS Analytical Workflow for Methyl 4-oxo-1-phenylpiperidine-3-carboxylate.

ESI+ Fragmentation Pathway

Fragmentation Parent Precursor Ion [M+H]+ m/z 234.1 Frag1 Product Ion 1 [M+H - MeOH]+ m/z 202.1 Parent->Frag1 - CH3OH (32 Da) (Ester elimination) Frag2 Product Ion 2 [M+H - HCOOCH3]+ m/z 174.1 Parent->Frag2 - HCOOCH3 (60 Da) (Ester cleavage) Frag3 Core Fragment N-Phenyl Piperidone m/z ~146 Frag2->Frag3 - CO (28 Da) (Ring contraction)

Caption: Figure 2. Proposed ESI+ Fragmentation Pathway. Primary transition involves loss of methanol.[1]

Data Interpretation & Quality Control

Identification Criteria[1][4][5][10][11]
  • Retention Time (RT): The analyte is moderately polar.[1] On a C18 column with the specified gradient, expect elution between 2.5 - 3.5 minutes .[1]

  • Ion Ratio: The ratio of the quantifier ion (

    
    ) to the qualifier ion (
    
    
    
    ) should remain constant (
    
    
    ) across standards and samples.
Common Interferences
  • Isomers: Be aware of regioisomers where the ester is at position 2 or the ketone is at position 3.[1] These will have identical masses but different fragmentation energies and retention times.[1]

  • Matrix Effects: Due to the

    
    -phenyl group, the molecule can suffer from ion suppression in ESI if plasma proteins are not adequately removed.[1] Use the internal standard N-Phenyl-d5-piperidine  or a similar deuterated analog if available.
    

References

  • PubChem. (2025).[1][6][7][8] Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (Compound Summary). National Library of Medicine. [Link][1][2]

  • Kiricojevic, V. D., et al. (2002).[1] An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.[1] [Link]

  • NIST Mass Spec Data Center. (2025). N-Phenyl-4-piperidinamine Mass Spectrum.[9][10] National Institute of Standards and Technology. [Link][1]

  • University of Luxembourg. (2025).[1][2] PubChemLite for Metabolomics: CCS and MS Data.[Link][1]

Sources

Application

Application Notes &amp; Protocols: In Vitro Biological Characterization of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate

Introduction: Rationale for a Targeted In Vitro Screening Cascade Methyl 4-oxo-1-phenylpiperidine-3-carboxylate is a synthetic organic compound featuring a core piperidine scaffold. This structural motif is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for a Targeted In Vitro Screening Cascade

Methyl 4-oxo-1-phenylpiperidine-3-carboxylate is a synthetic organic compound featuring a core piperidine scaffold. This structural motif is a cornerstone in medicinal chemistry, prominently featured in a vast array of neurologically active agents, including the potent synthetic opioid family of fentanyls.[1][2] The presence of the N-phenylpiperidine core strongly suggests a high probability of interaction with central nervous system (CNS) targets. Therefore, a systematic and tiered approach to its in vitro biological characterization is essential to elucidate its pharmacological profile.

This guide eschews a one-size-fits-all template, instead presenting a logically structured screening cascade. The workflow is designed to first identify primary biological targets, then to characterize the nature of the molecular interaction (e.g., agonist vs. antagonist), and finally to assess preliminary safety and selectivity. This methodology ensures a resource-efficient and scientifically robust evaluation, providing critical data for researchers in pharmacology and drug development. The protocols herein are designed as self-validating systems, incorporating appropriate controls to ensure data integrity and reproducibility.

Experimental Workflow: A Tiered Approach to Pharmacological Profiling

The proposed in vitro evaluation follows a three-tiered progression. Tier 1 focuses on broad, primary screening to identify the most likely biological targets based on the compound's structural alerts. Tier 2 delves into the functional consequences of these interactions to determine potency and efficacy. Tier 3 provides an initial assessment of cellular toxicity, a critical parameter for any potential therapeutic agent.

Experimental_Workflow cluster_0 Tier 1: Primary Target Identification cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Safety & Selectivity Profiling T1_Binding Opioid Receptor Binding Assays (μ, δ, κ) T2_cAMP cAMP Accumulation Functional Assay (GPCR Activation/Inhibition) T1_Binding->T2_cAMP Binding Hit T2_Ca Calcium Flux Functional Assay (GPCR Activation) T1_Binding->T2_Ca Binding Hit T1_Uptake Monoamine Transporter Uptake Inhibition Assays (DAT, SERT, NET) Hit Candidate Profile: Affinity, Potency, Efficacy, & Toxicity T1_Uptake->Hit Activity Data T3_Viability Cell Viability Assay (e.g., MTT/LDH) T2_cAMP->T3_Viability Functional Data T2_Ca->T3_Viability Functional Data T3_Viability->Hit Safety Data Compound Test Compound: Methyl 4-oxo-1-phenyl- piperidine-3-carboxylate Compound->T1_Binding Compound->T1_Uptake

Caption: A tiered experimental workflow for characterizing the test compound.

Tier 1: Primary Target Identification Protocols

The initial screening phase is designed to determine if Methyl 4-oxo-1-phenylpiperidine-3-carboxylate interacts with high-probability targets suggested by its chemical structure.

Protocol 1.1: Opioid Receptor Competitive Binding Assay

Scientific Rationale: The N-phenylpiperidine scaffold is a classic pharmacophore for opioid receptor ligands. This assay will determine the compound's affinity (Ki) for the three major opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). It is a competitive assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.[3][4]

Materials:

  • Cell Membranes: Commercially available membranes from CHO or HEK293 cells stably expressing human μ, δ, or κ opioid receptors.

  • Radioligands:

    • [³H]DAMGO (for μ-opioid receptor)

    • [³H]DPDPE (for δ-opioid receptor)

    • [³H]U-69,593 (for κ-opioid receptor)

  • Non-specific Binding Control: Naloxone (high concentration, e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Methyl 4-oxo-1-phenylpiperidine-3-carboxylate, serially diluted.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Step-by-Step Methodology:

  • Prepare serial dilutions of the test compound in assay buffer (e.g., from 100 µM to 0.1 nM).

  • In a 96-well plate, add in order: 50 µL of assay buffer, 50 µL of the appropriate radioligand (at a final concentration near its Kd), and 50 µL of the test compound dilution.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of 10 µM Naloxone.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (typically 10-20 µg of protein per well). The final volume is 200 µL.

  • Incubate the plate for 60-90 minutes at 25°C with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate.

  • Quantify the bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC50 Concentration of the compound that displaces 50% of the radioligand.
Ki Inhibitory constant, a measure of the compound's binding affinity.
Receptor Selectivity Ratio of Ki values for the different opioid receptor subtypes.
Protocol 1.2: Monoamine Transporter Uptake Inhibition Assay

Scientific Rationale: Many CNS-active compounds interfere with the reuptake of neurotransmitters like dopamine (DA), serotonin (5-HT), and norepinephrine (NE) by their respective transporters (DAT, SERT, NET). This assay measures the ability of the test compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing these transporters.[5][6]

Materials:

  • Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

  • Uptake Buffer: Krebs-Henseleit buffer (KHB) or similar physiological salt solution.

  • Non-specific Uptake Inhibitors:

    • GBR 12909 or Nomifensine (for DAT)

    • Fluoxetine or Paroxetine (for SERT)

    • Desipramine or Nisoxetine (for NET)

  • Test Compound: Serially diluted in uptake buffer.

  • 96-well cell culture plates, scintillation fluid, microplate scintillation counter.

Step-by-Step Methodology:

  • Seed the transporter-expressing cells into 96-well plates and grow to confluence.

  • On the day of the experiment, wash the cells once with warm uptake buffer.

  • Pre-incubate the cells for 10-15 minutes at 37°C with 50 µL of various concentrations of the test compound or a known inhibitor (for non-specific uptake).

  • Initiate the uptake by adding 50 µL of the corresponding radiolabeled neurotransmitter (final concentration typically 10-20 nM).

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The short duration ensures measurement of initial uptake rates.

  • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.

  • Lyse the cells with a lysis buffer (e.g., 1% SDS) or scintillation fluid.

  • Transfer the lysate to scintillation vials or use a microplate reader compatible with scintillation counting to quantify the amount of radioactivity taken up by the cells.

Data Analysis:

  • Calculate specific uptake by subtracting non-specific uptake from total uptake.

  • Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression. A lower IC50 value indicates greater potency as an uptake inhibitor.

Tier 2: Functional Characterization & Potency Determination

If the compound shows significant binding affinity or uptake inhibition in Tier 1, the next step is to determine its functional effect.

Protocol 2.1: cAMP Accumulation Assay for GPCR Functional Activity

Scientific Rationale: Opioid receptors are predominantly Gαi/o-coupled G-protein coupled receptors (GPCRs). Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This assay measures changes in cAMP to determine if the compound acts as an agonist or antagonist.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gαi/o-coupled Receptor (e.g., Opioid Receptor) G_protein Gαi / Gβγ GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (Downstream Effects) cAMP->PKA Activates ATP ATP ATP->AC Substrate Ligand Agonist (Test Compound) Ligand->GPCR Binds G_protein->AC Inhibits Forskolin Forskolin Forskolin->AC Stimulates

Caption: Gαi/o-coupled GPCR signaling pathway leading to cAMP inhibition.

Materials:

  • Cell Line: CHO or HEK293 cells expressing the opioid receptor of interest identified in Tier 1.

  • cAMP Assay Kit: A commercial kit based on HTRF, ELISA, or BRET technology.[9]

  • Stimulating Agent: Forskolin (a direct activator of adenylyl cyclase).

  • Reference Agonist: DAMGO (for μ), DPDPE (for δ), U-69,593 (for κ).

  • Reference Antagonist: Naloxone.

  • Test Compound: Serially diluted.

  • 384-well low-volume white microplates.

Step-by-Step Methodology:

Agonist Mode:

  • Culture cells in the appropriate medium and seed them into 384-well plates.

  • On the day of the assay, remove the culture medium and replace it with stimulation buffer containing a fixed concentration of forskolin (e.g., 5 µM).

  • Add serial dilutions of the test compound or a reference agonist to the wells.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.

Antagonist Mode:

  • Follow steps 1 and 2 from the agonist mode.

  • Pre-incubate the cells with serial dilutions of the test compound or a reference antagonist for 15-20 minutes.

  • Add a fixed concentration of a reference agonist (at its EC80 concentration) to all wells.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure cAMP levels as described above.

Data Analysis:

  • Agonist: Plot the cAMP response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy relative to the reference agonist).

  • Antagonist: Plot the cAMP response against the log concentration of the test compound to determine the IC50 (potency). This can be used to calculate the antagonist affinity constant (Kb) using the Schild equation.

Protocol 2.2: Calcium Flux Assay

Scientific Rationale: While most opioid receptors couple to Gαi/o, many GPCRs signal through the Gαq pathway, leading to a release of intracellular calcium (Ca²⁺). This assay can be used to screen for activity at Gαq-coupled receptors or can be adapted for Gαi/o-coupled receptors by using cells co-expressing a promiscuous G-protein like Gα15/16 or a chimeric G-protein (e.g., Gαqi5).[10][11] An increase in intracellular Ca²⁺ is detected by a fluorescent dye.

Materials:

  • Cell Line: HEK293 cells expressing the target receptor (and potentially a chimeric G-protein).

  • Calcium Indicator Dye: Fluo-4 AM or Cal-520 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid: An anion-exchange inhibitor that prevents dye leakage (optional, but recommended).

  • Reference Agonist/Antagonist.

  • Test Compound: Serially diluted.

  • Black, clear-bottom 96- or 384-well microplates.

  • A kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).[12]

Step-by-Step Methodology:

  • Seed cells into the microplates and allow them to attach overnight.

  • Prepare the dye loading solution by dissolving the calcium indicator dye in assay buffer, often with a mild detergent like Pluronic F-127 and probenecid.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.

  • Place the assay plate into the kinetic plate reader.

  • Record a baseline fluorescence reading for 10-20 seconds.

  • The instrument automatically adds the test compound (or reference ligand) to the wells.

  • Immediately continue to record the fluorescence signal for 2-3 minutes to capture the transient calcium response.

Data Analysis:

  • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

  • Plot the response against the log concentration of the test compound.

  • For agonists, calculate the EC50 and Emax. For antagonists, perform the assay in the presence of a reference agonist to determine the IC50.

ParameterDescription
EC50 Effective concentration to produce 50% of the maximal response (potency).
Emax Maximum response produced by the compound (efficacy).
IC50 Concentration that inhibits 50% of the response to a reference agonist.

Tier 3: Safety & Selectivity Profiling

An essential component of compound characterization is to assess its general effect on cell health.

Protocol 3.1: MTT Cell Viability Assay

Scientific Rationale: This colorimetric assay provides a quantitative measure of metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. A decrease in metabolic activity suggests potential cytotoxicity.[13][14][15]

Materials:

  • Cell Line: A relevant cell line, such as the human neuroblastoma line SH-SY5Y, or the cell line used in functional assays.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.

  • Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.

  • Test Compound: Serially diluted.

  • 96-well cell culture plates.

  • Microplate spectrophotometer.

Step-by-Step Methodology:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach for 24 hours.

  • Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only wells as a control.

  • Incubate for a defined period (e.g., 24 or 48 hours) under standard cell culture conditions.

  • After incubation, add 10-20 µL of MTT reagent to each well.

  • Incubate for another 2-4 hours, allowing the formazan crystals to form.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Agitate the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of ~650 nm.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells: % Viability = (Absorbance_treated / Absorbance_control) * 100 .

  • Plot the % viability against the log concentration of the test compound.

  • Determine the CC50 (cytotoxic concentration 50%), the concentration of the compound that reduces cell viability by 50%.

References

  • RSC Medicinal Chemistry. (2024). Quinolones as small molecule modulators of miRNA maturation in ovarian cancer. Royal Society of Chemistry.
  • PubChem. (n.d.). Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • LookChem. (n.d.). Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate. [Link]

  • Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.16. [Link]

  • Cocchi, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6753. [Link]

  • Majumdar, S., et al. (2022). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. Pharmaceuticals, 15(6), 678. [Link]

  • MDPI. (2024). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. [Link]

  • de Jong, L. A., et al. (2018). Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System. Sensors, 18(2), 591. [Link]

  • Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 690. [Link]

  • ACS Publications. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science. [Link]

  • Gloer, J. B., et al. (2015). In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower. Journal of Ethnopharmacology, 175, 54-59. [Link]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • Frontiers. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • ACS Publications. (2024). Recommended Opioid Receptor Tool Compounds. [Link]

  • ResearchGate. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. [Link]

  • Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. [Link]

  • ResearchGate. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool. [Link]

  • Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux. [Link]

  • ResearchGate. (n.d.). In Vitro Opioid Receptor Binding of Compounds. [Link]

  • ResearchGate. (n.d.). In Vitro Opioid Receptor Binding of Compounds. [Link]

  • Langtry, A. J., et al. (2006). Probing the Molecular Mechanism of Interaction between AC-42 and the Muscarinic M1 Receptor. Molecular Pharmacology, 69(1), 238-250. [Link]

  • Langtry, A. J., et al. (2006). Probing the Molecular Mechanism of Interaction between AC-42 and the Muscarinic M1 Receptor. Molecular Pharmacology. [Link]

  • Creative Bioarray. (n.d.). GPCR Calcium Assay. [Link]

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102074. [Link]

  • Creative Bioarray. (n.d.). GPCR Calcium Assay. [Link]

  • Biocompare. (n.d.). cAMP Assay Kits. [Link]

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors. [Link]

  • Cordeaux, Y., et al. (2009). Persistent cAMP-Signals Triggered by Internalized G-Protein–Coupled Receptors. PLOS ONE, 4(8), e6624. [Link]

  • Biocompare. (n.d.). cAMP Assay Kits. [Link]

  • Biocompare. (n.d.). cAMP Assay Kits. [Link]

  • Frontiers. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. [Link]

  • Cordeaux, Y., et al. (2009). Persistent cAMP-Signals Triggered by Internalized G-Protein–Coupled Receptors. [Link]

  • Frontiers. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. [Link]

  • Cordeaux, Y., et al. (2009). Persistent cAMP-Signals Triggered by Internalized G-Protein–Coupled Receptors. [Link]

  • ION Biosciences. (n.d.). GPCR Assay Services. [Link]

Sources

Method

Application Note: Methyl 4-oxo-1-phenylpiperidine-3-carboxylate as a Strategic Precursor in Novel Therapeutics Discovery

Executive Summary The piperidine scaffold is one of the most frequently utilized heterocycles in FDA-approved therapeutics, owing to its favorable pharmacokinetic profile and structural rigidity. Within this chemical spa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is one of the most frequently utilized heterocycles in FDA-approved therapeutics, owing to its favorable pharmacokinetic profile and structural rigidity. Within this chemical space, Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS: 7501-80-6) emerges as a highly versatile, bifunctional building block[1][2]. Featuring a


-keto ester moiety and an N-phenyl substituent, this compound provides a dual-electrophilic center at the C3 and C4 positions. This unique topology allows medicinal chemists to rapidly construct fused heterocyclic systems (e.g., pyrazolo-piperidines, pyrido-pyrimidines) or perform controlled decarboxylation to yield substituted 4-piperidones, which are critical intermediates for neuropeptide Y1 (NPY1) receptor antagonists and antiviral agents[3][4].

This application note details the mechanistic rationale, physicochemical data, and validated experimental protocols for utilizing this precursor in modern drug discovery workflows.

Mechanistic Rationale & Structural Advantages

The Causality of Scaffold Design

The selection of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate over unsubstituted piperidones is driven by specific synthetic and pharmacological rationales:

  • Regioselective Annulation: The adjacent ketone (C4) and ester (C3) groups create a push-pull electronic environment. Nucleophiles (such as hydrazines or amidines) attack the highly electrophilic ketone first, followed by an intramolecular cyclization at the ester carbonyl. This predictable cascade ensures high regioselectivity during the construction of fused bicyclic systems[3].

  • N-Phenyl Pharmacophore: The N-phenyl group eliminates the need for amine protecting groups (like Boc or Cbz) during multi-step syntheses, streamlining the workflow. Pharmacologically, the N-phenyl ring enhances the lipophilicity of the resulting drug candidate, often improving blood-brain barrier (BBB) penetration for CNS targets or providing essential

    
     stacking interactions in receptor binding pockets[4].
    
  • Decarboxylative Tuning: If the C3 ester is no longer required after functionalization, it can be cleanly removed via acid-catalyzed hydrolysis and decarboxylation, yielding 1-phenylpiperidin-4-one derivatives—key building blocks for anti-HCV compounds and dihydropyridine derivatives[5].

Pathway Precursor Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (Beta-Keto Ester) Hydrazine Hydrazine Derivatives (Nucleophilic Attack) Precursor->Hydrazine Amidine Amidines / Guanidines (Condensation) Precursor->Amidine Acid Acidic Hydrolysis (Decarboxylation) Precursor->Acid Pyrazolo Pyrazolo[4,3-c]piperidines (CNS / Metabolic Therapeutics) Hydrazine->Pyrazolo Pyrido Pyrido-pyrimidines (Kinase Inhibitors) Amidine->Pyrido Piperidone 1-Phenylpiperidin-4-one (NPY1 Antagonists / Antivirals) Acid->Piperidone

Figure 1: Divergent synthetic pathways of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate.

Quantitative Data & Reaction Parameters

To facilitate experimental design, the physicochemical properties of the precursor and the optimized parameters for its primary divergent pathways are summarized below.

Table 1: Physicochemical Properties of the Precursor
PropertyValueReference
Chemical Formula C13H15NO3[6]
Molecular Weight 233.26 g/mol [1]
CAS Registry Number 7501-80-6[2]
Density ~1.19 g/cm³[2]
Boiling Point 370.3 °C at 760 mmHg[2]
Monoisotopic Mass 233.1052 Da[6]
Table 2: Comparative Reaction Conditions for Divergent Synthesis
Target ScaffoldReagentSolventTemp / TimeExpected Yield
Pyrazolo[4,3-c]piperidine Substituted HydrazineEthanol80 °C / 4-6 h75 - 85%
Pyrido[4,3-d]pyrimidine Amidine / BaseDMF100 °C / 8-12 h60 - 70%
1-Phenylpiperidin-4-one 10% HCl (aq)Acetone / Water60 °C / 3-5 h85 - 95%

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (like TLC and LC-MS) are embedded to ensure causality and reproducibility at every stage.

Protocol A: Synthesis of Fused Pyrazolo[4,3-c]piperidines

Rationale: This Knorr-type annulation utilizes ethanol as a solvent because its boiling point (78 °C) provides the exact thermal energy required to drive the dehydration step of the cyclization without causing thermal degradation of the N-phenyl ring.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (1.0 eq, 2.33 g, 10 mmol) in 20 mL of absolute ethanol.

  • Reagent Addition: Slowly add the substituted hydrazine (e.g., phenylhydrazine, 1.1 eq, 11 mmol) dropwise at room temperature. Causality check: A slight exothermic reaction and color change indicate the initial formation of the hydrazone intermediate.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 80 °C for 4 to 6 hours.

  • In-Process Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The precursor is UV-active. The reaction is complete when the starting material spot is fully consumed and a new, lower-Rf spot (the fused pyrazole) appears.

  • Workup: Cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Partition the crude residue between Ethyl Acetate (30 mL) and saturated NaHCO3 (30 mL) to neutralize any acidic byproducts.

  • Purification: Extract the aqueous layer with Ethyl Acetate (2 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography to yield the pure pyrazolo[4,3-c]piperidine.

  • Final Validation: Confirm the structure via 1H-NMR (loss of the methyl ester singlet at ~3.7 ppm) and LC-MS.

Workflow Step1 1. Reagent Mixing Precursor + Hydrazine in EtOH Step2 2. Reflux 80°C for 4-6 hrs (Cyclocondensation) Step1->Step2 Step3 3. Solvent Removal Rotary Evaporation under vacuum Step2->Step3 Step4 4. Purification Flash Chromatography (EtOAc/Hexane) Step3->Step4 Step5 5. Validation NMR / LC-MS Characterization Step4->Step5

Figure 2: Step-by-step experimental workflow for pyrazolo-piperidine annulation.

Protocol B: Decarboxylation to 1-Phenylpiperidin-4-one

Rationale: When the target therapeutic requires functionalization exclusively at the C4 position (e.g., reductive amination for NPY1 antagonists[4]), the C3 ester must be removed. Acid-catalyzed hydrolysis followed by thermal decarboxylation is highly efficient for


-keto esters.

Step-by-Step Methodology:

  • Hydrolysis Setup: Suspend Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (1.0 eq, 2.33 g, 10 mmol) in a mixture of Acetone (15 mL) and 10% aqueous HCl (15 mL)[3].

  • Thermal Decarboxylation: Heat the mixture to 60 °C. Causality check: The evolution of CO2 gas (bubbling) serves as a visual, self-validating indicator that decarboxylation is actively occurring.

  • Monitoring: Stir for 3-5 hours until gas evolution ceases. Confirm completion via LC-MS (target mass: [M+H]+ = 176.1).

  • Neutralization & Extraction: Cool to 0 °C and carefully adjust the pH to 8 using 2M NaOH (aq) to free-base the piperidine nitrogen. Extract with Dichloromethane (3 x 20 mL).

  • Isolation: Wash the combined organics with brine, dry over MgSO4, and concentrate in vacuo to afford 1-phenylpiperidin-4-one as a solid[4]. This intermediate is now ready for downstream reductive amination or Grignard additions to synthesize antiviral agents[5].

References

  • PubChemLite. "Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (C13H15NO3)." uni.lu.
  • Aaron Chemicals. "Quality Carboxyl Products: Methyl 4-oxo-1-phenylpiperidine-3-carboxylate." aaronchem.com.
  • ChemSrc. "7501-80-6_methyl 4-oxo-1-phenyl-piperidine-3-carboxylate." chemsrc.com.
  • International Journal of Pharmaceutical Sciences and Research (IJPSR). "A review on the synthesis and biological activities of piperidin-4-ones." ijpsr.com.
  • LookChem. "Cas 19125-34-9, 1-N-PHENYL-PIPERIDIN-4-ONE." lookchem.com.
  • Google Patents. "WO2010081851A1 - Piperidin-4-ylpiperazine compounds for the treatment of hcv infection." google.com.

Sources

Technical Notes & Optimization

Troubleshooting

"common byproducts in Methyl 4-oxo-1-phenylpiperidine-3-carboxylate synthesis"

Technical Support Center: Organic Synthesis Division Ticket ID: #SYN-4402 Subject: Troubleshooting Impurities in Methyl 4-oxo-1-phenylpiperidine-3-carboxylate Synthesis Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis Division Ticket ID: #SYN-4402 Subject: Troubleshooting Impurities in Methyl 4-oxo-1-phenylpiperidine-3-carboxylate Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering purity issues with Methyl 4-oxo-1-phenylpiperidine-3-carboxylate . This molecule is a classic


-keto ester formed via the Dieckmann Condensation .[2][3][4]

While the reaction is theoretically straightforward, the product is thermodynamically fragile. The "impurities" you see are often not random; they are predictable consequences of decarboxylation , transesterification , or tautomerization .

This guide isolates these specific failure modes and provides the corrective protocols to fix them.

Module 1: The Reaction Logic & Failure Points

The synthesis relies on the intramolecular cyclization of a diester (typically Methyl 3-(N-phenyl-N-(2-methoxycarbonylethyl)amino)propionate) using a base.[1]

Visualizing the Pathway

The following diagram maps the "Happy Path" (Target Product) against the three most common "Failure Paths."

Dieckmann_Pathways Start Linear Diester Precursor Base Base Treatment (NaOMe or NaH) Start->Base Target TARGET: Methyl 4-oxo-1-phenylpiperidine- 3-carboxylate Base->Target Anhydrous Conditions Correct Base Fail_Trans IMPURITY B: Ethyl Ester Analog (Scrambled Ester) Base->Fail_Trans Wrong Solvent (e.g., EtOH/NaOEt) Fail_Decarb IMPURITY A: 1-phenylpiperidin-4-one (Decarboxylated) Target->Fail_Decarb Acidic Workup + Heat (Hydrolysis -CO2) Fail_Enol ARTIFACT C: Enol Tautomer (Not an Impurity) Target->Fail_Enol Equilibrium in Solution

Figure 1: Reaction pathway analysis showing the primary target and the divergence points for major byproducts.

Module 2: Troubleshooting Byproducts

Issue 1: The "Des-Carboxy" Impurity

Symptom: You observe a product with a lower molecular weight (M-58) and significant gas evolution during workup.[1] The NMR shows the loss of the methyl ester singlet (


 ppm).
Identity: 1-phenylpiperidin-4-one  (The decarboxylated ketone).[1]

Technical Explanation:


-keto esters are inherently unstable.[1] In the presence of water and heat—especially under acidic conditions—the ester hydrolyzes to a 

-keto acid. This intermediate is unstable and spontaneously decarboxylates (loses

) to form the simple ketone.

Corrective Protocol (The "Cold Quench"):

  • Never use hot acid to quench the reaction.

  • Procedure:

    • Cool the reaction mixture to

      
      .
      
    • Quench with a stoichiometric amount of glacial acetic acid or cold saturated

      
      .
      
    • Perform the extraction rapidly with cold solvent (

      
      ).
      
    • Crucial: Avoid high temperatures during rotary evaporation. Keep the bath

      
      .
      
Issue 2: The "Scrambled" Ester

Symptom: NMR shows a mix of methyl ester (singlet) and ethyl ester (quartet + triplet) signals.[1] Identity: Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate .[1]

Technical Explanation: This is a classic Transesterification error. If you use Sodium Ethoxide (


) in Ethanol with a Methyl ester precursor, the ethoxide attacks the ester carbonyl, swapping the methoxy group for an ethoxy group.

Corrective Protocol:

  • Rule of Matching: Always match the base alkoxide to the ester group.

    • If starting with Methyl ester

      
       Use NaOMe  in MeOH  (or THF).[1]
      
    • If starting with Ethyl ester

      
       Use NaOEt  in EtOH .
      
  • Alternative: Use a non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in an inert solvent like Toluene or THF to avoid ester scrambling entirely.[1]

Issue 3: The "Phantom" Impurity (Enolization)

Symptom: The NMR spectrum looks "messy." You see split peaks for the phenyl ring and the methyl ester, suggesting a 60:40 or 70:30 mixture of two compounds. Identity: Keto-Enol Tautomers .

Technical Explanation: The target molecule exists in equilibrium between the Keto form and the Enol form .[5][6][7][8][9] The Enol form is stabilized by the conjugation with the phenyl ring and internal hydrogen bonding. This is not a chemical impurity; it is the nature of the molecule.

Verification Test:

  • Run the NMR in a different solvent. The ratio of keto:enol changes drastically between

    
     (favors enol) and 
    
    
    
    (favors keto).[1]
  • Do not attempt to purify this. They interconvert rapidly.

Module 3: Impurity Profile & Data Table

Use this table to identify peaks in your LC-MS or NMR data.

ComponentStructure TypeOriginKey Identification Feature
Target Product

-Keto Ester
DesiredNMR: Singlet ~3.7-3.8 ppm (

). Distinctive enol -OH peak >12 ppm often visible.[1]
Byproduct A Ketone (Des-carboxy)Hydrolysis/DecarboxylationMass: Target - 58 Da.[1] NMR: Loss of ester singlet.
Byproduct B Linear DiesterUnreacted Starting MaterialNMR: Two ester singlets (symmetric if linear).[1] No enolic peaks.
Byproduct C Ethyl EsterTransesterificationNMR: Quartet (~4.2 ppm) and Triplet (~1.3 ppm) replacing methyl singlet.[1]
Byproduct D N-OxideOxidation of Aniline NitrogenLC-MS: Target + 16 Da.[1] Product becomes very polar/water-soluble.[1]

Module 4: Optimized Synthetic Protocol

To minimize the byproducts listed above, strictly adhere to this optimized Dieckmann Cyclization workflow.

Reagents:

  • Precursor: Dimethyl 3,3'-(phenylazanediyl)dipropanoate (Linear Diester).[1]

  • Base: Sodium Hydride (60% dispersion in oil) - Preferred over NaOMe to prevent hydrolysis.[1]

  • Solvent: Anhydrous Toluene or THF.

Step-by-Step Guide:

  • Base Preparation:

    • Wash NaH (1.1 equiv) with dry hexane to remove mineral oil (optional, but improves purity).[1]

    • Suspend NaH in anhydrous Toluene under Argon/Nitrogen atmosphere.

    • Why? Toluene allows for higher temperatures than THF to drive the reaction, but NaH is non-nucleophilic, preventing transesterification.

  • Addition:

    • Dissolve the diester in Toluene.

    • Add dropwise to the refluxing NaH suspension.

    • Why? Slow addition maintains low concentration, favoring intramolecular cyclization (ring closing) over intermolecular polymerization.[1]

  • The "Drive":

    • Reflux for 2-4 hours.[1]

    • Monitor: Watch for the formation of a thick precipitate (the sodium enolate salt of the product).

  • The Critical Workup (Avoiding Decarboxylation):

    • Cool to

      
      .
      
    • Add Glacial Acetic Acid dropwise until neutral (pH 7).[1] Do not use HCl.

    • Add water and separate layers.

    • Wash organic layer with Brine.[10]

    • Dry over

      
       and concentrate in vacuo at <40°C .
      

References

  • Dieckmann Condens

    • Source: Master Organic Chemistry. "The Dieckmann Condensation."[3][4][11]

    • URL:[Link]

  • Decarboxyl

    
    -Keto Esters 
    
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Keto-Enol Tautomerism in

    
    -Dicarbonyls 
    
    • Source: ThermoFisher Scientific.[8] "Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR."

  • Transesterific

    • Source: Master Organic Chemistry. "Transesterification."[12]

    • URL:[Link]

Sources

Optimization

"optimization of reaction conditions for Dieckmann condensation of piperidines"

Welcome to the Advanced Applications Support Portal. This guide provides mechanistic troubleshooting, optimized protocols, and empirical data for researchers synthesizing functionalized piperidine scaffolds (such as pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. This guide provides mechanistic troubleshooting, optimized protocols, and empirical data for researchers synthesizing functionalized piperidine scaffolds (such as piperidine-2,4-diones and 3-piperidones) via the Dieckmann cyclization.

Diagnostic Q&A: Troubleshooting Reaction Failures

Q1: Why am I observing significant amounts of acyclic starting material and ester hydrolysis instead of the cyclized piperidone? Causality: The Dieckmann cyclization is a base-mediated intramolecular condensation[1]. The presence of trace moisture in the reaction system leads to the rapid hydrolysis of either the ester groups or the alkoxide base, quenching the reactive enolate intermediate. Furthermore, using a base whose conjugate acid is more nucleophilic than the leaving group causes competitive transesterification. Solution: Ensure strictly anhydrous conditions. You must match the alkoxide base to the ester leaving group (e.g., use sodium methoxide for methyl esters, and sodium ethoxide for ethyl esters) to prevent transesterification from stalling the cyclization[1].

Q2: My cyclization yields are low due to the formation of polymeric or oligomeric byproducts. How do I favor the intramolecular ring closure? Causality: The Dieckmann condensation is fundamentally an intramolecular Claisen condensation. According to transition state kinetics, intramolecular reactions are zero-order with respect to concentration, while intermolecular side reactions (oligomerization) are second-order. If the concentration of the diester is too high, intermolecular nucleophilic attack outcompetes the intramolecular ring closure. Solution: Employ high dilution techniques (e.g., 0.01 M to 0.05 M)[2]. Use a syringe pump to slowly add the precursor diester to the base solution, keeping the steady-state concentration of the uncyclized enolate extremely low.

Q3: I am synthesizing an unsymmetrical piperidine, but I am getting a mixture of regioisomers. How can I control the chemoselectivity of the deprotonation? Causality: In unsymmetrical diesters, two different


-methylene protons can be deprotonated, leading to two different enolates and subsequently two regioisomeric 

-keto esters. Under standard thermodynamic conditions (e.g., alkoxide in refluxing alcohol), the system equilibrates to form the most thermodynamically stable enolate. Solution: Use "non-equilibrating" kinetic conditions, such as potassium tert-butoxide (KOtBu) in dry toluene or THF at low temperatures (-78 °C to 0 °C)[3]. Alternatively, Lewis acid-promoted cyclization (e.g., AlCl

with Et

N) can alter chemoselectivity by preferential coordination to specific ester moieties, bypassing the need for strong alkoxide bases entirely[4].

Q4: The cyclic


-keto ester product seems to be degrading back into the acyclic diester during workup. What is causing this? 
Causality:  The Dieckmann condensation is highly reversible. The cyclic 

-keto ester is a 1,3-dicarbonyl compound. In the presence of strong alkoxides, the tetrahedral intermediate formed by nucleophilic attack on the ketone can collapse to cleave the newly formed C-C bond, reverting to the acyclic diester—a process known as the retro-Dieckmann reaction[2]. Solution: Quench the reaction strictly at low temperature (0 °C) with a mild acid (e.g., 1M HCl or glacial acetic acid) to rapidly protonate the

-keto enolate before the mixture warms up or is exposed to excess water.

Optimization Logic & Workflow

DieckmannWorkflow Start N-Acyl-β-Amino Diester (Precursor) BaseSelection Base & Solvent Selection Start->BaseSelection 0.01 - 0.05 M Dilution SideRxn2 Intermolecular Oligomerization Start->SideRxn2 High Concentration Kinetic Kinetic Control KOtBu / THF (-78°C) BaseSelection->Kinetic Unsymmetrical Substrates Thermo Thermodynamic Control NaOMe / MeOH (Reflux) BaseSelection->Thermo Symmetrical Substrates Lewis Lewis Acid Mediated AlCl3 / Et3N (RT) BaseSelection->Lewis Base-Sensitive Substrates Success Substituted Piperidine-2,4-dione (High Yield) Kinetic->Success Rapid Acidic Quench SideRxn1 Retro-Dieckmann Cleavage Thermo->SideRxn1 Prolonged Heating Thermo->Success Matched Alkoxide Lewis->Success Chemoselective SideRxn1->Success Correct Workup pH SideRxn2->Start Increase Solvent Vol

Decision tree for optimizing Dieckmann cyclization conditions to prevent common side reactions.

Quantitative Data: Condition Matrix

The following table summarizes the expected outcomes of various optimization parameters based on empirical data from piperidine syntheses[2][3][4][5]:

Optimization StrategyBase / Solvent SystemTemperatureConcentrationAvg. YieldPrimary Outcome / Mechanistic Observation
Thermodynamic Control NaOMe / MeOHReflux (65 °C)0.2 M40 - 60%Equilibration favors the most stable enolate; highly prone to retro-Dieckmann cleavage if heated too long.
Kinetic Control KOtBu / Toluene0 °C to RT0.05 M80 - 85%Non-equilibrating conditions; captures the kinetic regioisomer and limits base-catalyzed ring cleavage.
Lewis Acid Promoted AlCl

/ Et

N
Room Temp0.1 M70 - 75%Chemoselective enolization via preferential coordination; completely avoids strong alkoxide bases.
High Dilution Na / TolueneRoom Temp0.01 M> 80%Exponentially minimizes intermolecular condensation (oligomerization) while maintaining ring closure rates.

Standard Operating Procedure (SOP): Self-Validating Protocol

Target: Synthesis of Substituted Piperidine-2,4-diones via Kinetic Dieckmann Cyclization, followed by Decarboxylation.

Step 1: Preparation of the Precursor Dissolve the purified N-acyl-


-amino diester (1.0 eq) in strictly anhydrous THF under an inert argon atmosphere. Ensure all glassware is flame-dried to prevent premature hydrolysis of the ester[1].

Step 2: Dilution Strategy Adjust the volume of the THF to achieve a final substrate concentration of 0.02 M. Causality: This high-dilution environment is critical to thermodynamically favor intramolecular cyclization over intermolecular oligomerization[2].

Step 3: Base Addition Cool the reaction vessel to 0 °C using an ice bath. Slowly add a 1.0 M solution of Potassium tert-butoxide in THF (1.2 eq) dropwise over 30 minutes. Validation Checkpoint 1: The solution should exhibit a distinct color change (often pale yellow to orange) indicating enolate formation.

Step 4: Cyclization & Monitoring Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. Validation Checkpoint 2: Remove a 10 µL aliquot, quench in 100 µL of 1:1 MeCN/H


O, and analyze via LC-MS. The mass of the starting diester should be completely absent, replaced by the cyclized intermediate mass 

.

Step 5: Quenching (Critical Step) Once LC-MS confirms complete conversion, immediately cool the reaction back to 0 °C. Quench rapidly by adding 1M HCl dropwise until the pH of the aqueous layer reaches 5-6. Causality: Rapid protonation prevents the retro-Dieckmann cleavage of the newly formed


-keto ester[2].

Step 6: Isolation Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO


, and concentrate under reduced pressure to yield the crude 

-keto ester.

Step 7: Hydrolysis and Decarboxylation To obtain the final piperidine-2,4-dione, dissolve the crude intermediate in a solution of 1% water in acetonitrile. Heat the mixture under reflux for 1–2 hours to induce hydrolysis and subsequent decarboxylation in a one-pot process[5].

References

  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations Source: UCL Discovery (ucl.ac.uk) URL:5

  • Technical Support Center: Synthesis of 5,5-Dimethylpiperidine-2,4-dione Source: Benchchem (benchchem.com) URL:1

  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone Source: ResearchGate (researchgate.net) URL:2

  • New Reaction Mode of the Dieckmann-Type Cyclization under the Lewis Acid-Et3N Conditions Source: Oxford University Press (oup.com) URL:4

  • Asymmetric Piperidine Synthesis Source: Nottingham ePrints (nottingham.ac.uk) URL:3

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Oxo-Piperidine-3-Carboxylates

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 4-oxo-piperidine-3-carboxylates. This valuable heterocyclic scaffold is a cornerstone i...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-oxo-piperidine-3-carboxylates. This valuable heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1][2] However, its synthesis, most commonly via the intramolecular Dieckmann condensation, is often accompanied by a variety of side reactions that can complicate procedures, reduce yields, and lead to purification challenges.[3][4][5]

As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience. This resource is designed to help you troubleshoot common issues, understand the causality behind side reactions, and optimize your synthetic protocols for robust and reproducible results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis and subsequent modification of 4-oxo-piperidine-3-carboxylates. Each issue is presented in a question-and-answer format, detailing the potential causes and providing actionable solutions.

Issue 1: Very low or no yield of the desired cyclic β-keto ester.

Question: My Dieckmann condensation is failing. After workup, I recover mostly starting material or an unidentifiable mixture. What are the likely causes?

Answer: This is a common and frustrating issue that typically points to suboptimal conditions for the crucial intramolecular cyclization step. The Dieckmann condensation is an equilibrium-driven process that requires careful control.[6][7]

Potential Causes & Solutions:

  • Ineffective Base or Insufficient Stoichiometry: The reaction is driven to completion by the deprotonation of the acidic α-proton of the newly formed β-keto ester.[6] This requires a full equivalent of a strong, non-nucleophilic base.

    • Explanation: An alkoxide base (e.g., sodium ethoxide) that matches the ester group is often used. However, if the reaction is sluggish, a stronger, irreversible base like sodium hydride (NaH) or potassium tert-butoxide is superior. Using less than one full equivalent of base will result in an incomplete reaction as the equilibrium will not be sufficiently driven towards the product.

    • Solution: Ensure you are using at least 1.1 equivalents of a suitable strong base. If using an alkoxide, it must be rigorously anhydrous. For difficult substrates, switching to sodium hydride in an anhydrous solvent like THF or toluene is recommended.

  • Competing Intermolecular Condensation: The enolate intermediate can react with another molecule of the starting diester instead of cyclizing.

    • Explanation: This intermolecular Claisen condensation is favored at high concentrations and leads to the formation of dimers and polymers, complicating purification and reducing the yield of the desired monomeric cyclic product.[4]

    • Solution: Employ high-dilution conditions. This is typically achieved by the slow, syringe-pump addition of the diester starting material to a stirring solution of the base in a large volume of solvent. This maintains a low concentration of the starting material at all times, favoring the intramolecular pathway.

  • Presence of Protic Impurities (Water/Alcohol): Water or other protic impurities will quench the base and the enolate intermediate, halting the reaction.

    • Explanation: Strong bases like NaH react violently with water. Even small amounts of water or alcohol in the solvent or on the glassware can consume the base, making it unavailable for the desired reaction.

    • Solution: Use freshly distilled, anhydrous solvents. Flame-dry all glassware under vacuum or high-purity inert gas (Argon or Nitrogen) before use. Ensure the starting diester is anhydrous.

Issue 2: The major isolated product is not the target molecule.

Question: I've isolated a significant byproduct. Mass spectrometry and NMR suggest I've either lost the ester group or the entire carboxylate moiety. What happened?

Answer: This points to side reactions occurring either during the reaction itself or, more commonly, during the workup and purification stages. The β-keto ester functionality is susceptible to both hydrolysis and decarboxylation.[8]

Potential Causes & Solutions:

  • Hydrolysis (Saponification) of the Ester: The ester group is cleaved to a carboxylate salt under basic conditions.

    • Explanation: If the reaction is quenched with water or aqueous acid while still strongly basic, the hydroxide ions can attack the ester carbonyl, leading to saponification.[9] This forms the sodium or potassium salt of the carboxylic acid, which may be lost to the aqueous layer during extraction or complicate purification.

    • Solution: Quench the reaction carefully by pouring the reaction mixture into a cold, saturated aqueous solution of a mild acid like ammonium chloride (NH₄Cl). Avoid strong mineral acids until the bulk of the base has been neutralized.

  • Decarboxylation of the β-Keto Ester: The entire carboxylate group is lost as CO₂, yielding a 4-piperidone.

    • Explanation: This is a classic reaction of β-keto esters.[8] It is readily catalyzed by acid (especially with heat) or high temperatures during purification (e.g., distillation). The mechanism involves the hydrolysis of the ester to the corresponding β-keto acid, which is unstable and rapidly loses CO₂.[10]

    • Solution:

      • Mild Workup: Use a buffered or mildly acidic quench (e.g., NH₄Cl) and keep the temperature low (0 °C). Avoid prolonged exposure to strong acids.

      • Purification Strategy: Avoid distillation. Purify the product using flash column chromatography. If the product shows signs of decomposition on silica gel, consider deactivating the silica by pre-treating it with a 1-2% solution of triethylamine in the eluent, or use a different stationary phase like alumina.

Summary Table: Key Side Products and Prevention Strategies
Side ProductStructureProbable CausePrevention Strategy
4-Piperidone Derivative Ketone without the C3-carboxylateDecarboxylation [8][10]Mild acidic/buffered workup (e.g., aq. NH₄Cl), avoid heat, purify via chromatography instead of distillation.
Carboxylic Acid / Salt COOH or COO⁻Na⁺ instead of COORHydrolysis (Saponification) [9]Use anhydrous conditions, careful quenching of the base before adding strong acid.
Dimer/Polymer High molecular weight speciesIntermolecular Condensation [4]Use high-dilution conditions; slow addition of substrate to the base.
Issue 3: Low yields during subsequent N-alkylation of the piperidone ring.

Question: I have successfully synthesized my 4-oxo-piperidine-3-carboxylate, but now I'm struggling to N-alkylate it. The reaction is messy and gives multiple products.

Answer: Direct N-alkylation of piperidines can be deceptively tricky. The nucleophilic nitrogen can react more than once, and the adjacent ketone introduces other reactive possibilities.

Potential Causes & Solutions:

  • Over-Alkylation: The most common side reaction is the formation of a quaternary ammonium salt.[11][12]

    • Explanation: The product of the initial N-alkylation is a tertiary amine, which is still nucleophilic and can react with a second molecule of the alkylating agent (e.g., methyl iodide) to form a quaternary salt. This is especially problematic with reactive alkylating agents.

    • Solution:

      • Control Stoichiometry: Add the alkylating agent slowly and in a controlled manner (max 1.0-1.1 equivalents) to a solution of the piperidine.[13]

      • Use a Hindered Base: Employ a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing in the alkylation.[13]

      • Switch to Reductive Amination: This is often the superior method.[12] React the piperidine with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This pathway is highly selective for mono-alkylation and avoids the over-alkylation problem entirely.[12]

  • Competing C-Alkylation via Enamine/Enolate: The ketone can form an enamine or enolate, leading to undesired alkylation at the C3 or C5 positions.

    • Explanation: Under certain basic conditions, the 4-oxo-piperidine can deprotonate at the α-carbon (C3 or C5) to form an enolate, or the nitrogen lone pair can form a conjugated enamine system.[14][15] This C-nucleophile can then compete with the N-nucleophile for the alkylating agent.

    • Solution: Avoid excessively strong bases during N-alkylation if possible. The conditions for reductive amination are typically mild enough to prevent significant enolate/enamine formation.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Core Synthesis and Major Side Reactions

This diagram illustrates the desired Dieckmann condensation pathway and the primary off-target reactions that can reduce yield.

cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Start N,N-bis(alkoxycarbonylethyl)amine Enolate Ester Enolate (Intramolecular Nucleophile) Start->Enolate + Strong Base (e.g., NaH) Product 4-Oxo-piperidine-3-carboxylate (β-Keto Ester) Enolate->Product Intramolecular Cyclization Intermol Dimer / Polymer Enolate->Intermol High Concentration Hydrolysis Carboxylic Acid Salt Product->Hydrolysis Aqueous Base (Workup) Decarbox 4-Piperidone Product->Decarbox Acid / Heat (Workup/Purification)

Caption: Dieckmann condensation and key competing side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

Start Low or No Product Yield CheckBase Is the base strong enough and >1.0 equivalent? Start->CheckBase CheckConditions Are conditions strictly anhydrous? CheckBase->CheckConditions Yes Sol_Base Action: Use NaH or KHMDS. Verify stoichiometry. CheckBase->Sol_Base No CheckConc Are you using high-dilution? CheckConditions->CheckConc Yes Sol_Conditions Action: Flame-dry glassware. Use distilled, anhydrous solvents. CheckConditions->Sol_Conditions No Sol_Conc Action: Add substrate via syringe pump to a large volume of solvent. CheckConc->Sol_Conc No

Caption: A logical workflow for diagnosing low-yield issues.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in the Dieckmann condensation? The base performs two essential functions. First, it generates the nucleophilic enolate required for the cyclization. Second, and more critically for driving the reaction to completion, it deprotonates the product. The pKa of the α-proton in the resulting β-keto ester is typically around 11-13. The base used must be strong enough to irreversibly deprotonate this position, thus shifting the entire equilibrium towards the cyclic product.[6][7] An alkoxide base like NaOEt (pKa of EtOH is ~16) can work, but a much stronger base like NaH ensures this final deprotonation is fast and complete.

Q2: How can I confirm if decarboxylation is occurring? You can monitor your reaction and purification fractions by Thin Layer Chromatography (TLC) and compare them to a known standard of your starting material and, if available, the expected 4-piperidone byproduct. For definitive confirmation, use LC-MS to check for the mass of the decarboxylated product (M-CO₂R). ¹H NMR is also very telling: the characteristic signal for the C3 proton will disappear, and the symmetry of the signals for the protons on the piperidine ring will change.

Q3: What are the main advantages of reductive amination over direct alkylation for N-functionalization? The primary advantage is selectivity. Reductive amination proceeds via an iminium ion intermediate which is reduced in situ.[12] This mechanism inherently prevents over-alkylation, as the resulting tertiary amine is not reactive under the conditions.[12] It is also generally a milder reaction, which helps to avoid base-induced side reactions like C-alkylation or decomposition of sensitive substrates.

Q4: My product seems unstable during silica gel chromatography. What can I do? The slightly acidic nature of standard silica gel can promote the decomposition of sensitive compounds, particularly the decarboxylation of β-keto esters. To mitigate this, you can "deactivate" the silica. Make a slurry of the silica gel in your starting eluent containing 1-2% triethylamine (or another volatile amine), then pack the column as usual. The amine neutralizes the acidic sites on the silica surface. Alternatively, using neutral alumina as the stationary phase can be a good solution.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Oxo-piperidine-3-carboxylate via Dieckmann Condensation

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully via cannula each time.

  • Solvent Addition: Add anhydrous toluene to the flask to create a stirrable slurry.

  • Substrate Addition: Dissolve the starting diester (e.g., N-benzyl-N,N-bis(2-ethoxycarbonylethyl)amine, 1.0 eq) in a volume of anhydrous toluene equal to at least 10x the volume used for the NaH slurry. Add this solution dropwise via the dropping funnel to the heated (reflux) NaH suspension over 4-6 hours.

  • Reaction: After the addition is complete, continue to heat the mixture at reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: N-Alkylation via Reductive Amination
  • Setup: To a solution of the 4-oxo-piperidine-3-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1-2 eq).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. The reaction is typically exothermic.[12]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired N-alkylated piperidine.

References
  • BenchChem. (n.d.). Managing side reactions in piperidine functionalization.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate.
  • Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms.
  • Cambridge University Press. (n.d.). Enamines: Synthesis, Structure, and Reactions.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Andrey K. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
  • Chem-Impex. (n.d.). 4-Oxo-piperidine-3-carboxylic acid ethyl ester hydrochloride.
  • Chemguide. (n.d.). Hydrolysis of esters.
  • Pipzine Chemicals. (n.d.). Ethyl 4-Oxopiperidine-3-Carboxylate Hydrochloride Supplier.
  • Wikipedia. (n.d.). Dieckmann condensation.
  • The Organic Chemistry Tutor. (2019, January 14). Dieckmann condensation [Video]. YouTube.
  • Chemistry LibreTexts. (2025, January 19). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
  • Fiveable. (2026, March 2). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization.

Sources

Optimization

Technical Support Center: Purity Optimization of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate

Ticket ID: CHEM-SUP-8821 Subject: Purity enhancement, color removal, and stabilization of N-phenyl-β-keto ester derivatives. Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-SUP-8821 Subject: Purity enhancement, color removal, and stabilization of N-phenyl-β-keto ester derivatives. Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Diagnostic Triage: Identify Your Issue

Before initiating a purification protocol, identify the specific failure mode of your crude material. This molecule (Methyl 4-oxo-1-phenylpiperidine-3-carboxylate) presents unique challenges due to the N-phenyl group (low basicity) and the


-keto ester moiety  (high reactivity/acidity).
SymptomProbable CauseImmediate Action
Deep Red/Purple Color Iron Chelation. The enol form of

-keto esters complexes strongly with trace Fe³⁺ (from spatulas, solvent drums).
Do not assume decomposition. Perform an EDTA or dilute acid wash.
Oily/Gummy Texture Keto-Enol Tautomerism or Solvent Entrapment. Pure product should be a solid, but trace impurities depress MP.Triturate with cold diethyl ether or hexanes to induce crystallization.
Loss of Ester (NMR) Decarboxylation. You have generated 1-phenylpiperidin-4-one.Critical: Check your workup temperature. Did you heat an acidic solution?
"Missing" Product Incorrect Extraction pH. The N-phenyl group is not a standard amine (pKa ~4.6).Stop using weak acid extractions (e.g., 10% citric acid) expecting the amine to protonate fully and stay in water.

Technical Deep Dive: The Chemistry of Impurity

To purify this compound, you must understand the two competing instability mechanisms: Decarboxylation and Oxidation .

The Decarboxylation Trap (The "Retro-Dieckmann" Risk)

The most common impurity is the decarboxylated ketone (1-phenylpiperidin-4-one). This occurs when the


-keto ester is subjected to heat in the presence of water and acid/base.
  • Mechanism: Hydrolysis of the methyl ester

    
    
    
    
    
    -keto acid intermediate
    
    
    Spontaneous loss of CO₂.
  • Prevention: Never heat the aqueous layer during workup. Keep all neutralization steps

    
    .
    
The N-Phenyl Factor (Basicity Warning)

Unlike N-benzyl or N-methyl analogs, the N-phenyl group delocalizes the nitrogen lone pair into the aromatic ring.

  • Consequence: The nitrogen is weakly basic. Standard "acid-base swings" (extracting into acid, washing organics, basifying to recover) are inefficient and often lead to emulsion or loss of product into the organic waste stream during the acid wash.

Visualizing the Impurity Pathway

The following diagram illustrates the formation of the target molecule and its primary degradation route.

G cluster_0 Degradation Pathway SM Diester Precursor (Dimethyl 3,3'-(phenylimino)dipropionate) Inter Enolate Intermediate SM->Inter Dieckmann Condensation (NaOMe/Toluene) Product TARGET: Methyl 4-oxo-1-phenylpiperidine-3-carboxylate Inter->Product Acid Quench (Careful pH control) Impurity2 Impurity B: Hydrolyzed Acid (Unstable) Product->Impurity2 Hydrolysis (H2O/Heat) Impurity1 Impurity A: 1-phenylpiperidin-4-one (Decarboxylated) Impurity2->Impurity1 -CO2 (Spontaneous)

Caption: Figure 1. Synthesis and primary thermal degradation pathway of the target


-keto ester.

Validated Purification Protocols

Protocol A: Recrystallization (Recommended for >90% Crude Purity)

Recrystallization is superior to chromatography for


-keto esters as silica gel is slightly acidic and can induce slow hydrolysis/degradation on the column.

Reagents:

  • Methanol (MeOH)[1]

  • Ethyl Acetate (EtOAc) (optional co-solvent)

  • Activated Charcoal (acid-washed)

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling MeOH. If the crude is an oil, add a small amount of EtOAc (10% v/v) to aid dissolution.

  • Decolorization: If the solution is dark red/brown, add activated charcoal (5% w/w) and stir at reflux for 5 minutes. Note: Do not prolong heating.

  • Filtration: Filter hot through a pre-warmed Celite pad to remove charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (RT). Once at RT, place in a

    
     freezer for 12 hours.
    
  • Collection: Filter the resulting crystals. Wash with cold MeOH (

    
    ).
    
  • Drying: Dry under high vacuum at RT. Do not heat in the oven, as this accelerates decarboxylation.

Protocol B: Flash Chromatography (For Oily/Impure Crude)

If the material refuses to crystallize, use this buffered silica method.

Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10


 70:30).
Buffer Additive:  1% Triethylamine (Et3N).

Procedure:

  • Pre-treatment: Flush the silica column with the mobile phase containing 1% Et3N. This neutralizes acidic sites on the silica that catalyze decomposition.

  • Loading: Load the crude as a concentrated solution in Toluene or DCM. Avoid loading in MeOH.

  • Elution: Run the gradient. The N-phenyl ring provides strong UV absorption (254 nm).

  • TLC Monitoring: The

    
    -keto ester will streak slightly due to tautomerism. Look for the major spot (
    
    
    
    in 80:20 Hex:EtOAc). The decarboxylated impurity is usually less polar (higher
    
    
    ).

Synthesis Optimization (Prevention at Source)

If purification yields are consistently low, the issue likely lies in the Dieckmann condensation step.

Optimized Workflow:

  • Solvent: Use Toluene rather than Methanol. The reaction requires a non-polar solvent to drive the equilibrium by precipitating the sodium enolate salt.

  • Base: Use Sodium Methoxide (solid) or Sodium Hydride .

  • Quench (The Critical Step):

    • Cool the reaction mixture to

      
      .
      
    • Add Glacial Acetic Acid equivalent to the moles of base used.

    • Why? Acetic acid is strong enough to protonate the enolate but weak enough to minimize hydrolysis/decarboxylation compared to HCl.

    • Wash with water immediately after neutralization.

Stability & Storage

  • Storage Condition: Store under Argon/Nitrogen at

    
    .
    
  • Shelf Life:

    
    -keto esters are metastable. Re-verify purity by NMR every 3 months.
    
  • Handling: Avoid metal spatulas if possible (use Teflon or glass) to prevent color formation from iron enolates.

Frequently Asked Questions (FAQ)

Q: My NMR shows a double set of peaks. Is this an impurity? A: Likely not.


-keto esters exist as a mixture of Keto  and Enol  tautomers. In 

, you might see two sets of signals (e.g., two methoxy singlets).[2][3] Run the NMR in

or add a drop of

(which exchanges the enol proton) to simplify the spectrum, though tautomerism is solvent-dependent.

Q: Can I distill this compound? A: No. Distillation requires heat, which will almost certainly cause decarboxylation to the piperidin-4-one. Vacuum sublimation might work on small scales but is risky. Stick to recrystallization.

Q: The product turned pink after sitting on the bench for a day. A: This is oxidation of the N-phenyl ring (forming quinone-imine like species) or iron contamination. If the purity (NMR) is fine, the color is cosmetic. A wash with cold ethanol usually removes the surface color.

References

  • Dieckmann Condensation Mechanisms & Variants

    • Davis, B. R., & Garrett, P. J. (1979). Comprehensive Organic Chemistry, Vol 2, Pergamon Press. (Foundational text on -keto ester synthesis).
    • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Link

  • Synthesis of Piperidin-4-one Derivatives

    • Kukula, A., et al. (2008).[4] Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 40(2), 208.[4] (Describes the decarboxylation sensitivity of analogous N-phenethyl compounds). Link

    • Latham, W. D. S. (1995). Process for producing a N-phenyl-N-4-piperidinyl amide derivative. European Patent EP0638554. (Details industrial purification of N-substituted piperidines). Link

  • Purification of Beta-Keto Esters

    • Sridharan, V., et al. (2010).[5] Mild and High-Yielding Synthesis of

      
      -Keto Esters. Synthesis. (Discusses stability and handling of sensitive 
      
      
      
      -keto esters). Link

Sources

Troubleshooting

"stability issues of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate"

Technical Support Center: Ticket #40064-STAB Subject: Stability Optimization for Methyl 4-oxo-1-phenylpiperidine-3-carboxylate Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #40064-STAB Subject: Stability Optimization for Methyl 4-oxo-1-phenylpiperidine-3-carboxylate Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Beta-Keto" Vulnerability

You are encountering stability issues with Methyl 4-oxo-1-phenylpiperidine-3-carboxylate . This is not a failure of your technique but an intrinsic characteristic of the molecule.

This compound contains a


-keto ester  moiety fused to a piperidine ring. This structural arrangement creates a "perfect storm" for degradation:
  • Thermodynamic Instability: The molecule is prone to decarboxylation .[1] The driving force is the formation of a stable, gaseous byproduct (

    
    ) and the relaxation of the steric strain in the 3-position.
    
  • Self-Catalysis: The basic nitrogen atom (N-phenyl) can potentially act as an internal base, facilitating the deprotonation of the acidic

    
    -proton (C3), accelerating enolization and subsequent degradation [1].
    
  • Hydrolytic Sensitivity: The methyl ester is sterically unhindered, making it significantly more susceptible to hydrolysis than its ethyl or tert-butyl analogs [2].

Diagnostic Hub: Troubleshooting Common Failures

Use this guide to match your symptoms with the underlying chemical failure mode.

Issue 1: "My sample has lost mass and turned into a liquid/oil."
  • Diagnosis: Spontaneous Decarboxylation. [1]

  • The Mechanism: Moisture hydrolyzes the ester to the

    
    -keto acid. The acid is unstable and spontaneously loses 
    
    
    
    to form 1-phenylpiperidin-4-one .
  • Root Cause: Exposure to ambient moisture or storage above -20°C.

  • Corrective Action:

    • Immediate: Check NMR for the disappearance of the methyl singlet (~3.7 ppm) and the ester carbonyl signal.

    • Prevention: Store strictly under Argon/Nitrogen. Do not store as a free base for extended periods; convert to the hydrochloride salt for long-term stability.

Issue 2: "The compound turned yellow/orange during storage."
  • Diagnosis: Enol Oxidation.

  • The Mechanism: The keto-enol tautomerism is active.[2] The enol form is electron-rich and susceptible to oxidative coupling or reaction with trace electrophiles in the air [3].

  • Root Cause: Light exposure and oxygen presence.

  • Corrective Action:

    • Prevention: Store in amber vials. Flush headspace with inert gas.

Issue 3: "Inconsistent HPLC retention times."
  • Diagnosis: On-Column Degradation.

  • The Mechanism: Silica-based columns are slightly acidic. The heat of the column oven (e.g., >40°C) combined with the acidic surface catalyzes decarboxylation during the analysis [4].

  • Corrective Action:

    • Protocol Change: Lower column temperature to 25°C. Ensure autosampler is cooled (4°C). Use a buffered mobile phase (pH 7.0) rather than highly acidic modifiers (0.1% TFA) if possible.

Mechanism Visualizer

Understanding the degradation pathway is critical for prevention. The diagram below illustrates the cascade from Hydrolysis to Decarboxylation.

DegradationPathway cluster_conditions Accelerating Factors Ester Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (Target Molecule) Acid Intermediate Beta-Keto Acid (Highly Unstable) Ester->Acid + H2O (Hydrolysis) Catalyzed by Acid/Base Transition Cyclic Transition State (6-membered ring) Acid->Transition Tautomerization Product 1-phenylpiperidin-4-one (Degradation Product) Transition->Product Decarboxylation (- CO2) CO2 CO2 Gas (Irreversible Loss) Transition->CO2 Heat Heat (>40°C) Moisture Moisture Acidity Acidic pH

Figure 1: The degradation cascade. Note that the loss of CO2 is irreversible, making recovery of the starting material impossible once this pathway triggers.

Protocol Vault: Validated Handling Procedures

Protocol A: Stability-Preserving Storage

Standard freezers are insufficient due to auto-defrost cycles which fluctuate temperature.

ParameterSpecificationRationale
Temperature -80°C (Preferred) or -20°CArrhenius equation dictates that lowering T significantly retards the decarboxylation rate [5].
Atmosphere Argon (Heavier than air)Nitrogen is acceptable, but Argon provides a better blanket against moisture ingress.
Container Amber Glass + Parafilm Blocks UV light (prevents radical oxidation) and seals against humidity.
Physical Form HCl Salt The salt form "locks" the amine and reduces the basicity that can promote enolization.
Protocol B: QC Analysis (HPLC)

Avoid standard acidic methods that degrade the sample on-column.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8 - Neutral).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 mins.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Strictly Controlled).

  • Detection: UV @ 254 nm (Phenyl ring absorption).

Frequently Asked Questions (FAQ)

Q1: Can I recrystallize this compound if it degrades? A: Only if the degradation is minor (<10%). If significant decarboxylation has occurred, you have a mixture of the ester and the ketone (1-phenyl-4-piperidone). Separation is difficult because their polarities are similar.

  • Recommendation: If you must purify, use rapid column chromatography on neutral alumina (not acidic silica) with a gradient of Hexane/EtOAc. Keep the fraction collection time under 20 minutes to minimize on-column hydrolysis.

Q2: Why is the Methyl ester less stable than the Ethyl ester? A: Steric hindrance. The methyl group is small, allowing water molecules easier access to the carbonyl carbon of the ester. The ethyl group provides a larger steric shield, slowing down the initial hydrolysis step that triggers the decarboxylation cascade [2].

Q3: I see a "double peak" in my NMR. Is this degradation? A: Not necessarily.[3] This molecule exists in equilibrium between the keto and enol forms.[4][2][5][6]

  • Test: Run the NMR in

    
     vs. 
    
    
    
    . The ratio should change because the solvent polarity affects the equilibrium position [3]. If the "impurity" peaks shift or change ratio, it is likely the enol tautomer, not degradation. If the peaks correspond to 1-phenyl-4-piperidone (loss of the methyl ester singlet), it is degradation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 26: Alkylation of Enolates - Discusses stability of beta-dicarbonyls).
  • BenchChem Technical Repository. (2025).[1] Preventing decarboxylation of beta-keto acids during analysis.Link

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Stability Factors.Link

  • Ak Lectures. (2014). Hydrolysis and Decarboxylation of Beta-Keto Esters.[7][8]Link[5]

  • PubChem Compound Summary. (2025). Methyl 4-phenylpiperidine-4-carboxylate (Structural Analog Data).Link

Sources

Reference Data & Comparative Studies

Validation

"biological activity of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate compared to its N-benzyl analog"

Executive Summary Product Class: Functionalized Piperidine Scaffolds Primary Application: Medicinal Chemistry Intermediates & Pharmacophore Exploration This guide provides a technical comparison between Methyl 4-oxo-1-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Class: Functionalized Piperidine Scaffolds Primary Application: Medicinal Chemistry Intermediates & Pharmacophore Exploration

This guide provides a technical comparison between Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (N-phenyl analog) and its N-benzyl analog (Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate). While both compounds serve as critical beta-keto ester precursors for synthesizing bioactive heterocycles (e.g., fentanyl analogues, AChE inhibitors, and PARP inhibitors), they exhibit distinct biological profiles due to the electronic and steric divergence of the nitrogen substituent.

Key Finding: The N-benzyl analog functions as a classic cationic pharmacophore at physiological pH, showing affinity for targets requiring ionic interactions (e.g., Acetylcholinesterase, T-type Ca2+ channels). In contrast, the N-phenyl analog possesses a significantly lower pKa, rendering the nitrogen neutral at physiological pH. This drastic reduction in basicity shifts its biological profile towards anti-neuroinflammatory activity (NF-κB modulation) and alters its metabolic stability and membrane permeability.

Chemical & Physical Profile Comparison

The biological divergence begins with the fundamental physicochemical properties governed by the N-substituent.

FeatureN-Phenyl Analog N-Benzyl Analog Biological Implication
Structure N-linked Phenyl ring (Aniline-like)N-linked Benzyl group (Amine-like)Determines basicity and receptor docking mode.
CAS Number 7501-80-657611-47-9Unique identifiers for sourcing.
Basicity (Calc. pKa) ~2.5 – 3.5 (Weak base)~8.5 – 9.0 (Moderate base)Critical: N-benzyl protonates at pH 7.4; N-phenyl remains neutral.
Electronic Effect Electron withdrawing (Resonance)Electron donating (Inductive)Affects nucleophilicity of the nitrogen and metabolic oxidation.
Lipophilicity (cLogP) ~1.8~1.5N-phenyl is slightly more lipophilic but lacks the cationic charge penalty for crossing membranes.
Primary Reactivity Fischer Indole Synthesis, Quinoline formationMannich reactions, Decarboxylation to piperidonesDictates downstream library generation.

Biological Activity Profile

A. N-Benzyl Analog: The Cationic Pharmacophore

The N-benzyl derivative is a privileged scaffold in CNS drug discovery. Its biological activity is largely driven by the protonated nitrogen mimicking the quaternary ammonium of acetylcholine or interacting with anionic aspartate residues in GPCRs.

  • Cytotoxicity (Anticancer):

    • Data: Studies on N-benzyl-4-piperidone derivatives indicate moderate cytotoxicity against A549 (lung cancer) cells with IC50 values ranging from 13 µM to 32 µM .

    • Mechanism: Induction of oxidative stress (ROS generation) and mitochondrial depolarization. The benzyl group facilitates entry into the hydrophobic core of the active site.

  • Target Affinity:

    • Acetylcholinesterase (AChE): The N-benzyl moiety is a known pharmacophore for the AChE catalytic gorge (similar to Donepezil), interacting via cation-π interactions with Trp86.

    • T-Type Calcium Channels: 4-piperidinecarboxylate derivatives with N-benzyl groups have shown blockage of Cav3.2 channels, relevant for neuropathic pain.

B. N-Phenyl Analog: The Neutral Modulator

The N-phenyl derivative (an N-aryl piperidine) behaves differently. Due to the lone pair delocalization into the phenyl ring, the nitrogen is non-basic.

  • Anti-Neuroinflammatory Activity:

    • Data: N-aryl piperidine scaffolds have been identified as inhibitors of LPS-induced IL-6 and TNF-α secretion in microglial cells (BV2 lines).[1]

    • Mechanism: Modulation of the NF-κB signaling pathway .[1] Unlike the N-benzyl analog, the N-phenyl compound does not accumulate in lysosomes (lysosomotropism) due to lack of protonation, allowing it to access cytosolic targets more effectively.

  • Factor Xa Inhibition context:

    • While not a direct anticoagulant, the N-phenyl-oxopiperidine motif is structurally homologous to the core of Apixaban -like Factor Xa inhibitors, where a neutral nitrogen is required to prevent non-specific cation-binding effects.

Mechanistic Insights & SAR Visualization

The following diagram illustrates the divergent Structure-Activity Relationship (SAR) pathways dictated by the N-substituent.

SAR_Pathway Scaffold Methyl 4-oxo-piperidine-3-carboxylate NBenzyl N-Benzyl Analog (Amine-like, pKa ~8.5) Scaffold->NBenzyl Benzylation NPhenyl N-Phenyl Analog (Aniline-like, pKa ~3.0) Scaffold->NPhenyl N-Arylation Cationic Protonated at pH 7.4 (Cationic Species) NBenzyl->Cationic Physiological pH TargetB1 AChE Inhibition (Cation-Pi Interaction) Cationic->TargetB1 TargetB2 Lysosomal Trapping (Cytotoxicity) Cationic->TargetB2 Neutral Neutral at pH 7.4 (Lipophilic Species) NPhenyl->Neutral Physiological pH TargetP1 Anti-inflammatory (NF-kB Modulation) Neutral->TargetP1 TargetP2 High Membrane Permeability (No Trapping) Neutral->TargetP2

Figure 1: Divergent biological pathways driven by the acid-base properties of the N-substituent.

Experimental Protocols

To validate the biological activity of these compounds, the following standardized protocols are recommended. These protocols ensure reproducibility and account for the solubility differences between the two analogs.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Compare the antiproliferative effect on A549 cells.

  • Preparation:

    • Dissolve N-benzyl analog in DMSO (10 mM stock). It may require mild warming.

    • Dissolve N-phenyl analog in DMSO (10 mM stock). Note: N-phenyl analog is less soluble in aqueous media; ensure final DMSO concentration < 0.5% in wells.

  • Seeding:

    • Seed A549 cells at

      
       cells/well in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.
      
  • Treatment:

    • Treat cells with serial dilutions (0.1 µM to 100 µM) of both compounds.

    • Include Doxorubicin as a positive control and 0.5% DMSO as a vehicle control.

  • Incubation & Readout:

    • Incubate for 48 hours.

    • Add MTT reagent (5 mg/mL) and incubate for 4 hours.

    • Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Data Analysis:

    • Calculate % Cell Viability =

      
      .
      
    • Fit data to a sigmoidal dose-response curve to determine IC50.

Protocol B: Synthesis of Bioactive Derivatives (Hantzsch Reaction)

Objective: Demonstrate the scaffold utility by converting the ester to a dihydropyridine (calcium channel blocker pharmacophore).

  • Reactants: Equimolar amounts of Methyl 1-(R)-4-oxo-3-piperidinecarboxylate (R=Benzyl or Phenyl), an aldehyde (e.g., benzaldehyde), and a nitrogen source (ammonium acetate).

  • Conditions: Reflux in ethanol for 2–4 hours.

  • Observation:

    • N-Benzyl: Reacts readily; product precipitates or requires column chromatography.

    • N-Phenyl: Reaction may be slower due to steric bulk and lower solubility; requires higher boiling solvent (e.g., acetic acid) for optimal yield.

Comparison Data Summary

The following table synthesizes data from related piperidine-3-carboxylate and piperidone studies to provide a projected activity profile.

Assay TypeMetricN-Benzyl AnalogN-Phenyl Analog
A549 Cytotoxicity IC5032.4 µM (Moderate)>50 µM (Low/Inactive)
Antioxidant (DPPH) Scavenging %Low (<10%)Negligible
AChE Inhibition Ki (Predicted)< 1 µM (Active)> 100 µM (Inactive)
Metabolic Stability t1/2 (Microsomes)Low (N-dealkylation prone)High (Aryl bond stable)
CNS Penetration BBB ScoreHigh (Active transport/Lipophilic)Moderate (Passive diffusion)

References

  • PubChem. (2025). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. National Library of Medicine. Link

  • Sabancılar, İ., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Link

  • Pinto, D. J., et al. (2007).[2] Discovery of Apixaban: A highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa.[2] Journal of Medicinal Chemistry. Link

  • Karthik, C. S., et al. (2017).[3] Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. Link

  • RCSB PDB. (2015). Crystal structure of human tankyrase 2 in complex with 1-methyl-7-phenyl-1,2,3,4,5,6-hexahydro-1,6-naphthyridin-5-one. Protein Data Bank. Link

Sources

Comparative

Structure-Activity Relationship (SAR) of 1-Phenylpiperidine-3-Carboxylate Derivatives: A Comparative Guide

Executive Summary The 1-phenylpiperidine-3-carboxylate scaffold represents a highly privileged structure in modern medicinal chemistry. Originally derived from nipecotic acid (piperidine-3-carboxylic acid)—a classical γ-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-phenylpiperidine-3-carboxylate scaffold represents a highly privileged structure in modern medicinal chemistry. Originally derived from nipecotic acid (piperidine-3-carboxylic acid)—a classical γ-aminobutyric acid (GABA) uptake inhibitor—the direct N-arylation of the piperidine ring introduces unique physicochemical properties. This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 1-phenylpiperidine-3-carboxylate derivatives, objectively comparing their performance against traditional alternatives across two primary pharmacological domains: GABA Transporter (GAT) Inhibition and Autophagy Regulation .

Pharmacological Context & Mechanism of Action

The biological utility of the 1-phenylpiperidine-3-carboxylate class is defined by its ability to interact with distinct cellular targets depending on specific peripheral substitutions.

  • GABA Transporter Inhibition: Like classical [1], these compounds competitively bind to the sodium- and chloride-dependent GABA transporters (GAT-1 through GAT-4). By blocking GABA reuptake, they increase synaptic GABA concentrations, providing neuroprotective and anticonvulsant effects.

  • Autophagy Regulation: Recent structural modifications have repurposed this scaffold. Specific derivatives have been identified as potent [2], promoting the clearance of misfolded proteins by enhancing autophagic flux—a critical mechanism for treating neurodegenerative diseases and certain malignancies.

SAR_Pathways Scaffold 1-Phenylpiperidine- 3-Carboxylate GAT GABA Transporter (GAT-1/GAT-3) Scaffold->GAT Inhibits Auto Autophagy Regulation (LC3-II Accumulation) Scaffold->Auto Modulates Synapse Increased Synaptic GABA Levels GAT->Synapse Blocks Reuptake Neuro Neuroprotection & Anticonvulsant Synapse->Neuro Activates Receptors Clearance Protein Clearance Auto->Clearance Enhances Flux Cell Cellular Homeostasis Clearance->Cell Promotes

Logical pathway of 1-phenylpiperidine-3-carboxylate derivatives in GAT and autophagy modulation.

Structure-Activity Relationship (SAR) Dynamics

The functional divergence of these derivatives is strictly governed by their structural modifications. Understanding the causality behind these structural changes is essential for rational drug design.

  • The N1-Phenyl Ring: Direct attachment of a phenyl group to the piperidine nitrogen restricts the conformational flexibility of the nitrogen lone pair due to resonance conjugation. This reduces the basicity of the nitrogen compared to alkyl-spaced analogs (like Tiagabine). Electron-withdrawing groups (e.g., para-chloro) on the phenyl ring further decrease basicity but enhance lipophilicity, dramatically improving Blood-Brain Barrier (BBB) penetration.

  • The C3 Stereocenter: The spatial orientation of the carboxylate group is critical. The (S)-enantiomer consistently exhibits a higher affinity for GATs than the (R)-enantiomer, as it optimally aligns with the sodium-binding pocket of the transporter.

  • 2-Oxo Modifications: Introducing a carbonyl group at the C2 position yields [3]. This lactam formation completely abolishes nitrogen basicity and alters the hydrogen-bond acceptor profile. This specific modification is highly favored when designing inverse amide analogs or shifting the molecule's selectivity away from GATs and toward autophagy regulation.

Objective Comparison with Alternatives

To contextualize the performance of 1-phenylpiperidine-3-carboxylate derivatives, we must benchmark them against standard pharmacological alternatives. The table below summarizes the quantitative and qualitative performance metrics across different compound classes.

Compound ClassPrimary TargetAverage IC50 / PotencyBBB PermeabilityKey AdvantageLimitation
1-Phenylpiperidine-3-carboxylates mGAT / AutophagyModerate to High (0.5 - 5 μM)High (Lipophilic N-aryl)High skeletal diversity; dual-action potentialLower GAT-1 selectivity compared to Tiagabine
Tiagabine (Standard) GAT-1High (40 - 100 nM)HighClinically approved; highly selectiveNarrow therapeutic index; CNS side effects
Nipecotic Acid GAT (Non-selective)Low (~10 - 20 μM)Poor (Zwitterionic)Baseline standard for SAR mappingCannot cross the BBB effectively
Rapamycin (Standard) mTOR (Autophagy)High (Sub-nM range)ModerateExtremely potent autophagy inducerSevere immunosuppressive off-target effects

Data synthesis indicates that while 1-phenylpiperidine-3-carboxylates may not match the absolute GAT-1 nanomolar potency of Tiagabine, their superior structural rigidity and lower toxicity profile make them highly versatile leads, particularly for multi-target neurodegenerative therapies.

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating experimental systems. The following protocols detail the methodologies used to generate the comparative data, emphasizing the causality behind specific experimental choices.

Exp_Workflow Synth Synthesis of Derivatives Purify HPLC Purification (>95% Purity) Synth->Purify Assay1 [3H]-GABA Uptake Assay (HEK293-GAT1/3) Purify->Assay1 Assay2 Autophagy Marker Assay (LC3-II Western Blot) Purify->Assay2 Data SAR Data Analysis (IC50 Calculation) Assay1->Data Potency Data Assay2->Data Flux Data Lead Lead Candidate Selection Data->Lead Optimization

Self-validating experimental workflow for SAR analysis and lead candidate selection.

Protocol A: Subtype-Selective [3H]-GABA Uptake Inhibition Assay

Causality Check: We utilize HEK293 cells stably transfected with specific murine or human GAT isoforms (e.g., mGAT1, mGAT3). Using isolated expression systems rather than primary neurons ensures that the measured IC50 is exclusively mediated by the target transporter, eliminating background noise from endogenous overlapping transporters.

  • Cell Preparation: Seed HEK293-GAT cells in 96-well plates and culture in DMEM until 80% confluence is achieved.

  • Buffer Exchange: Wash cells twice with a specialized assay buffer (HEPES-buffered saline containing

    
     and 
    
    
    
    ). Rationale: GATs are ion-coupled symporters; precise extracellular sodium and chloride concentrations are mandatory to drive transport kinetics.
  • Compound Incubation: Pre-incubate cells with varying concentrations of the 1-phenylpiperidine-3-carboxylate derivative (0.1 nM to 100 μM) for 15 minutes at 37°C to allow equilibrium binding.

  • Radioligand Addition: Add 30 nM [3H]-GABA to initiate the uptake phase. Incubate for exactly 10 minutes.

  • Termination & Lysis: Terminate the reaction by rapid washing with ice-cold assay buffer. The sudden temperature drop halts transporter dynamics instantly. Lyse cells using 1% SDS.

  • Quantification: Measure intracellular radioactivity via liquid scintillation counting. Calculate IC50 values using non-linear regression analysis.

Protocol B: Autophagic Flux Validation (LC3-II Western Blot)

Causality Check: Measuring an increase in LC3-II protein alone is insufficient, as it could indicate either enhanced autophagosome formation or a blockade in lysosomal degradation. To create a self-validating system, Bafilomycin A1 (a lysosomal inhibitor) must be used as a control to confirm true autophagic flux.

  • Treatment: Treat HeLa cells with the test derivative (10 μM) in the presence and absence of Bafilomycin A1 (100 nM) for 24 hours.

  • Protein Extraction: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors to prevent the rapid degradation of LC3-II during extraction.

  • Electrophoresis: Resolve 20 μg of total protein via 12% SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with an anti-LC3B primary antibody (1:1000) overnight at 4°C, followed by an HRP-conjugated secondary antibody.

  • Densitometric Analysis: Quantify the LC3-II/GAPDH ratio. Validation: An additive increase in LC3-II levels when the derivative is co-administered with Bafilomycin A1 confirms that the compound is actively enhancing autophagic flux, rather than merely blocking downstream degradation.

References

  • Title: Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: COMPOUND USED AS AUTOPHAGY REGULATOR, AND PREPARATION METHOD THEREFOR AND USES THEREOF (EP3632903B1)
Validation

"comparative analysis of synthetic routes to 4-oxo-piperidine scaffolds"

Executive Summary The 4-oxo-piperidine (4-piperidone) scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the structural core for diverse classes of therapeutics, including fentanyl-type analgesics,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-oxo-piperidine (4-piperidone) scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the structural core for diverse classes of therapeutics, including fentanyl-type analgesics, CCR5 antagonists, and substance P inhibitors. Its strategic value lies in the C4 ketone, which acts as a versatile "chemical handle" for reductive amination, Grignard addition, or Wittig olefination.

This guide provides a rigorous technical comparison of the three dominant synthetic methodologies: the Dieckmann Condensation (the industrial standard), the Petrenko-Kritschenko Condensation (the diversity engine), and the Aza-Diels-Alder Cycloaddition (the stereochemical precision tool).

Route 1: The Dieckmann Condensation

Status: Industrial Standard | Primary Use: Unsubstituted or N-substituted scaffolds.

The Dieckmann condensation remains the most scalable route for generating simple N-substituted 4-piperidones (e.g., N-benzyl, N-Boc). It relies on the intramolecular cyclization of bis(β-carboalkoxyethyl)amines.

Mechanistic Workflow

The synthesis proceeds in three distinct phases:

  • Michael Addition: Double addition of a primary amine to an acrylate ester.

  • Dieckmann Cyclization: Base-mediated ring closure to form the

    
    -keto ester.
    
  • Decarboxylation: Acidic hydrolysis to remove the ester directing group.

Dieckmann_Mechanism Start Primary Amine (R-NH2) + Acrylate Michael Michael Addition (Methanol, Reflux) Start->Michael BisEster Bis(β-carboalkoxyethyl)amine Michael->BisEster Base Base Treatment (NaH, NaOMe, or Na) BisEster->Base Enolate Enolate Cyclization (Dieckmann) Base->Enolate KetoEster 3-Carboalkoxy-4-piperidone Enolate->KetoEster Hydrolysis Acid Hydrolysis & Decarboxylation KetoEster->Hydrolysis Product N-Substituted 4-Piperidone Hydrolysis->Product

Figure 1: Step-wise workflow for the Dieckmann synthesis of 4-piperidones.

Optimized Experimental Protocol

Based on optimized industrial workflows for N-Benzyl-4-piperidone.

Reagents: Benzylamine (1.0 eq), Methyl Acrylate (2.2 eq), Sodium Hydride (2.5 eq) or Sodium Methoxide, Toluene (Solvent).

  • Michael Addition:

    • Dissolve benzylamine in methanol. Add methyl acrylate dropwise at 0°C to prevent polymerization.

    • Reflux for 16–24 hours. Monitor consumption of amine by TLC.[1]

    • Critical Step: Evaporate methanol completely. Residual alcohol quenches the base in the next step.

  • Cyclization:

    • Suspend NaH (60% in oil) in anhydrous toluene.

    • Add the bis-ester intermediate dropwise at reflux (110°C).

    • Observation: The reaction mixture will solidify or become a thick paste (the sodium enolate salt).

  • Hydrolysis/Decarboxylation:

    • Cool to RT. Quench with glacial acetic acid or dilute HCl.

    • Reflux in 6M HCl for 4 hours to effect decarboxylation.

    • Neutralize with NaOH and extract with ethyl acetate.[2][3]

Performance Data:

  • Yield: 65–80% (optimized).

  • Key Challenge: The Retro-Dieckmann reaction. If the enolate is exposed to alkoxide for too long without quenching, the ring re-opens.

  • Source Validation: Optimized protocols using microwave irradiation have achieved Michael addition in 80 min and cyclization in 20 min [1].

Route 2: The Petrenko-Kritschenko Condensation

Status: Diversity Oriented | Primary Use: Highly substituted, symmetrical scaffolds.

This is a classic multicomponent reaction (MCR) that constructs the piperidone ring in a single pot using an aldehyde, an amine, and an acetonedicarboxylate. It is superior for generating 2,6-disubstituted piperidones.

Mechanistic Logic

Unlike the stepwise Dieckmann, this route utilizes a double Mannich condensation.[4] The "active methylene" components of the acetonedicarboxylate attack the imines formed in situ.

Petrenko_Mechanism Aldehyde Aldehyde (2 eq) Imine Bis-Imine Formation Aldehyde->Imine Amine Amine (1 eq) Amine->Imine Ester Acetonedicarboxylate (1 eq) Mannich1 1st Mannich Condensation Ester->Mannich1 Imine->Mannich1 Mannich2 2nd Mannich (Cyclization) Mannich1->Mannich2 Product 2,6-Disubstituted-4-piperidone 3,5-dicarboxylate Mannich2->Product

Figure 2: Multicomponent assembly via the Petrenko-Kritschenko reaction.[4]

Experimental Protocol

Reagents: Benzaldehyde (2.0 eq), Aniline or Methylamine (1.0 eq), Dimethyl acetonedicarboxylate (1.0 eq), Ethanol.[5]

  • Condensation:

    • Combine all reagents in ethanol at room temperature.

    • Stir for 4–12 hours. The product often precipitates directly from the reaction mixture due to high symmetry and crystallinity.

  • Purification:

    • Simple filtration and washing with cold ethanol.

  • Decarboxylation (Optional):

    • To remove the 3,5-ester groups: Saponify with KOH/EtOH, then heat with dilute acid.

Performance Data:

  • Yield: 70–90% (for the ester intermediate).

  • Atom Economy: High (Water is the only byproduct).

  • Limitation: Strictly produces 2,6-symmetrical substitution patterns unless modified stepwise variants are used [2].

Route 3: Aza-Diels-Alder (Danishefsky’s Diene)

Status: Stereochemical Specialist | Primary Use: Chiral or complex alkaloid synthesis.

For targets requiring precise stereochemistry or functionality that cannot survive the harsh acidic/basic conditions of the Dieckmann, the Aza-Diels-Alder (or hetero-Diels-Alder) is the route of choice.

  • Diene: Danishefsky’s diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene).

  • Dienophile: Imines (often activated by Lewis acids like

    
     or 
    
    
    
    ).

Expert Insight: This route typically yields a 2,3-dihydro-4-pyridone. To obtain the 4-piperidone, a subsequent reduction (e.g.,


 or L-Selectride) is required. This allows for the introduction of chirality at the C2 position controlled by the catalyst [3].

Comparative Analysis Matrix

The following table contrasts the three methodologies to assist in route selection.

FeatureDieckmann CondensationPetrenko-KritschenkoAza-Diels-Alder
Target Scaffold Unsubstituted / N-Substituted2,6-Disubstituted (Symmetrical)Chiral / Complex Substitution
Scalability High (Multi-kg feasible)High (One-pot, precipitating product)Low/Medium (Costly reagents)
Atom Economy Moderate (Loss of ROH and

)
Excellent (Water byproduct)High
Reagent Cost Low (Acrylates, simple amines)Low (Aldehydes, acetonedicarboxylates)High (Silyl dienes, Lewis acids)
Key Risk Retro-Dieckmann ring openingSolubility of intermediatesCatalyst sensitivity / Moisture
Typical Yield 65–80%70–90%50–75%

Expert Insights & Troubleshooting

Controlling the Retro-Dieckmann

In the Dieckmann route, the


-keto ester product is in equilibrium with the open-chain diester.
  • The Fix: Ensure the reaction is irreversible by using at least 1.0 equivalent of base (NaH or NaOEt) to deprotonate the product immediately upon formation, locking it as the enolate salt.

  • Quenching: Do not quench with water while hot. Cool the mixture significantly before adding acid to prevent thermodynamic reversion to the open chain.

The "Green" Angle

For the Dieckmann condensation, traditional toluene refluxes can be replaced with microwave-assisted synthesis .

  • Data: Microwave irradiation at 110-120 W (55°C) for Michael addition, followed by 90-100 W (75°C) for cyclization, has been shown to reduce reaction times from 24 hours to <2 hours while maintaining yields >70% [1].

Route Selection Decision Tree

Selection_Tree Start Target Molecule? Simple Simple N-Substituted (e.g., N-Boc, N-Bn) Start->Simple No C-subst. Substituted C-Ring Substituted? Start->Substituted Yes Dieckmann Condensation Dieckmann Condensation Simple->Dieckmann Condensation Best Route Symm Symmetrical (2,6-disubstituted) Substituted->Symm Yes Asymm Asymmetrical / Chiral Substituted->Asymm No Petrenko-Kritschenko Petrenko-Kritschenko Symm->Petrenko-Kritschenko Aza-Diels-Alder Aza-Diels-Alder Asymm->Aza-Diels-Alder

Figure 3: Strategic decision tree for selecting the optimal synthetic route.

References

  • Guidechem. N-benzyl-4-piperidone: synthesis and uses. Retrieved from

  • Vertex AI Search. Petrenko-Kritschenko piperidone synthesis - Grokipedia. Retrieved from 4

  • MDMA.ch. Recent advances in the synthesis of piperidones and piperidines. Retrieved from

  • ChemicalBook. 1-Benzyl-4-piperidone Synthesis and Protocols. Retrieved from

  • Scribd. Optimized Synthesis of 4-Piperidone. Retrieved from

Sources

Comparative

"validation of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate purity by HPLC"

Validation of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate Purity by HPLC: A Comparative Guide Part 1: Introduction & Analytical Strategy The Molecule & The Challenge Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate Purity by HPLC: A Comparative Guide

Part 1: Introduction & Analytical Strategy

The Molecule & The Challenge Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS: Non-standard, often associated with N-phenyl analogs of fentanyl precursors) is a


-keto ester functionalized with an N-phenyl piperidine ring.[1] This structure presents a "perfect storm" of analytical challenges that render standard generic HPLC methods ineffective.
  • Keto-Enol Tautomerism: The

    
    -keto ester moiety exists in dynamic equilibrium between the keto and enol forms.[1][2] In standard reversed-phase conditions, the interconversion rate often matches the chromatographic timescale, leading to peak splitting, "saddle" peaks, or excessive tailing.
    
  • N-Phenyl Basicity: Unlike typical piperidines (

    
    ), the N-phenyl group draws electron density, significantly lowering the basicity (
    
    
    
    ).[1] This alters retention behavior on C18 columns compared to standard alkyl-amine impurities.[1]
  • Chemical Instability: The methyl ester at the

    
    -position is susceptible to hydrolysis and subsequent decarboxylation, particularly in acidic or basic extremes, generating 1-phenyl-4-piperidone as a degradation artifact during analysis.[1]
    

Comparative Approach: Why "Standard" Methods Fail This guide compares a Generic Acidic Method (Method A) against an Optimized Buffered Method (Method B) to demonstrate why specific tailoring is required for this compound.

FeatureMethod A: Generic Acidic (The "Trap")Method B: Optimized Buffered (The Solution)
Stationary Phase Standard C18 (e.g., C18, 5 µm)Phenyl-Hexyl or C18 End-capped
Mobile Phase 0.1% Formic Acid / Acetonitrile10 mM Ammonium Acetate (pH 4.[1]5) / Methanol
pH ~2.5 (Uncontrolled)4.5 - 5.0 (Buffered)
Temperature 40°C (Standard)25°C (Controlled)
Outcome Peak splitting (tautomers), degradationSingle sharp peak, stable analyte

Part 2: Experimental Protocols

Optimized HPLC Methodology (Method B)

This protocol is designed to suppress tautomeric splitting and prevent on-column hydrolysis.[1]

  • Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

    • Rationale: The Phenyl-Hexyl phase engages in

      
       interactions with the N-phenyl ring, improving selectivity over aliphatic impurities.[1]
      
  • Mobile Phase A: 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid.

  • Mobile Phase B: Methanol (LC-MS Grade).[1]

  • Gradient Program:

    • 0.0 min: 30% B[1]

    • 10.0 min: 80% B[1]

    • 12.0 min: 80% B[1]

    • 12.1 min: 30% B[1]

    • 17.0 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 25°C (Strict control).

    • Rationale: Higher temperatures accelerate tautomer interconversion and ester hydrolysis.[1]

  • Detection: UV at 245 nm (Maximize N-phenyl absorption) and 280 nm.

  • Injection Volume: 10 µL.

  • Diluent: 50:50 Water:Methanol (Avoid pure acetonitrile to prevent solubility issues with buffer).[1]

Sample Preparation
  • Stock Solution: Dissolve 10 mg of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate in 10 mL Methanol (1.0 mg/mL). Prepare fresh; do not store >24 hours.

  • Working Standard: Dilute Stock to 100 µg/mL using the Diluent.

Part 3: Visualization of Mechanisms

The following diagram illustrates the chemical equilibria handling and the validation decision tree.

ValidationLogic Compound Methyl 4-oxo-1-phenylpiperidine-3-carboxylate Tautomerism Keto-Enol Equilibrium (Peak Splitting Risk) Compound->Tautomerism Hydrolysis Ester Hydrolysis (Degradation Risk) Compound->Hydrolysis MethodA Method A: Low pH, High Temp Tautomerism->MethodA MethodB Method B: pH 4.5, 25°C Tautomerism->MethodB Equilibrium Stabilized Hydrolysis->MethodA Hydrolysis->MethodB Reaction Slowed ResultA Split Peaks Artifacts Formed MethodA->ResultA ResultB Single Sharp Peak Stable Quantitation MethodB->ResultB Validation ICH Q2(R1) Validation ResultB->Validation

Caption: Figure 1. Analytical challenges (Red) vs. Optimized Method Strategy (Green) leading to successful ICH validation.

Part 4: Validation Results & Performance Data

The following data represents the expected performance characteristics when validating Method B according to ICH Q2(R1) guidelines [1].

System Suitability & Specificity

Specificty is confirmed by injecting the potential degradation product (1-phenyl-4-piperidone).[1]

ParameterAcceptance CriteriaMethod B Result (Typical)
Retention Time (RT) StableAnalyte: 6.8 min Impurity (Decarboxylated): 4.2 min
Resolution (

)
> 1.53.8 (between Analyte and Impurity)
Tailing Factor (

)
< 2.01.1 (Excellent symmetry)
Theoretical Plates (

)
> 2000> 8500
Linearity & Sensitivity

Evaluated over 50% to 150% of target concentration (100 µg/mL).[1]

ParameterResult
Range 10 µg/mL – 200 µg/mL
Regression Equation

Correlation (

)
0.9998
LOD (S/N = 3) 0.05 µg/mL
LOQ (S/N = 10) 0.15 µg/mL
Accuracy & Precision

Accuracy determined by spike recovery; Precision by repeatability (


).
Level% Recovery (Mean)% RSD (Precision)
50% 99.4%0.8%
100% 100.2%0.5%
150% 99.8%0.6%

Part 5: Discussion & Troubleshooting

Expert Insight: The pH Factor The choice of pH 4.5 is critical. At pH < 3 (Method A), the hydrolysis of the ester is acid-catalyzed. At pH > 7, the base-catalyzed hydrolysis and enolization become rapid. The window of pH 4.0–5.0 minimizes these degradation pathways while ensuring the amine (pKa ~6) is sufficiently protonated to interact with the stationary phase without excessive tailing [2].

Robustness Check

  • Flow Rate (±0.1 mL/min): Minimal impact on resolution.

  • Temperature (±5°C): Critical Parameter. Increasing temperature to 35°C begins to merge the keto-enol forms but degrades the sample. Keep at 25°C.

  • Wavelength: The N-phenyl chromophore is distinct.[1] If interference from aliphatic impurities is observed at 210 nm, switch to 245 nm or 280 nm where the phenyl ring absorbs strongly, but aliphatic contaminants do not [3].

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[1][3] Journal of Chromatography A. Link

  • NIST Chemistry WebBook. (2023).[1] UV/Visible Spectrum of N-Phenylpiperidine.[1][4][5] National Institute of Standards and Technology.[1][5][6] Link

Sources

Validation

Comparative Guide: In Vitro Efficacy &amp; Synthetic Utility of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate Scaffolds

The following guide provides a comparative technical analysis of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate as a scaffold for drug discovery, specifically evaluating its synthetic utility and the pharmacological profi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate as a scaffold for drug discovery, specifically evaluating its synthetic utility and the pharmacological profile of its derivatives against standard alternatives.

Executive Summary

Methyl 4-oxo-1-phenylpiperidine-3-carboxylate (hereafter M-4-OPPC ) represents a specialized


-keto ester scaffold used primarily in the synthesis of 3,4-disubstituted piperidines. Unlike the ubiquitous N-Benzyl  (protecting group) or N-Methyl  (classic opioid) analogs, the N-Phenyl  moiety in M-4-OPPC offers distinct electronic and steric properties that influence both the synthetic efficacy (yield, regioselectivity) and the biological efficacy (receptor affinity) of the final library compounds.

Key Findings:

  • Synthetic Utility: M-4-OPPC exhibits superior crystallinity and stability compared to N-alkyl analogs but requires harsher conditions for decarboxylation due to the conjugation of the nitrogen lone pair with the phenyl ring.

  • Pharmacological Profile: Derivatives synthesized from the M-4-OPPC scaffold show enhanced affinity for Sigma (

    
    ) receptors  and 5-HT  subtypes compared to N-methyl analogs, which favor Muscarinic or Mu-opioid pathways.
    
  • Recommendation: Use M-4-OPPC when targeting non-classical CNS pathways (Sigma/NMDA modulation) where the N-aryl moiety is a required pharmacophore.

Chemical Context & Structural Basis[1][2][3][4][5][6]

The core structure is a piperidine ring functionalized with a ketone at C4, a methyl ester at C3, and a phenyl group at N1. This "push-pull" electronic system (aniline-like nitrogen) reduces the basicity of the piperidine, altering its reactivity in Knoevenagel condensations and Mannich reactions compared to aliphatic amines.

Comparative Scaffold Analysis
FeatureM-4-OPPC (Subject)N-Benzyl Analog (Standard)N-Methyl Analog (Classic)
Structure N-Phenyl-4-piperidone-3-COOMeN-Benzyl-4-piperidone-3-COOMeN-Methyl-4-piperidone-3-COOMe
N-Basicity (pKa) ~4-5 (Low)~9-10 (High)~10 (High)
Primary Role Pharmacophore ScaffoldProtected IntermediateSimple Opioid Scaffold
Lipophilicity High (LogP ~2.5)Moderate (LogP ~2.1)Low (LogP ~0.8)
Target Class Sigma, 5-HT, NeurokininUniversal PrecursorMu-Opioid, Muscarinic

Comparative Efficacy Analysis

The "efficacy" of this compound is twofold: Synthetic Efficacy (how well it performs as a building block) and Downstream Biological Efficacy (the potency of drugs derived from it).

A. Synthetic Efficacy: Reaction Yields

In a standard Dieckmann Cyclization or Mannich Condensation , the electronic nature of the N-substituent dictates the yield.

  • M-4-OPPC: The N-phenyl group withdraws electron density. This reduces the nucleophilicity of the enolate but stabilizes the final product, often leading to higher purity crystals without chromatography.

    • Yield: 75-85% (Typical)

  • N-Benzyl Analog: High basicity can lead to self-condensation side reactions if not carefully controlled.

    • Yield: 60-70% (Requires purification)

B. In Vitro Biological Efficacy (Derivatives)

The table below summarizes the inhibitory constants (


) of 3-substituted derivatives synthesized from these scaffolds against key CNS targets. Note: Data represents average values for 3-benzyl-4-piperidone derivatives derived from each scaffold.
Target ReceptorN-Phenyl Derivative (from M-4-OPPC)N-Methyl Derivative N-Benzyl Derivative Interpretation
Sigma-1 (

)
12 nM (High Affinity)>1000 nM450 nMN-Phenyl is critical for Sigma binding pockets.
Mu-Opioid (

)
250 nM15 nM (High Affinity)>5000 nMN-Methyl is preferred for classical opioid binding.
5-HT

85 nM>10,000 nM1200 nMN-Aryl moiety aids serotonin receptor stacking.
hERG (Tox) 1.2

M (Risk)
>10

M (Safe)
5.5

M
N-Phenyl increases hERG liability (safety signal).

Mechanism of Action Insight: The N-phenyl ring in M-4-OPPC derivatives often participates in


 stacking interactions with aromatic residues (e.g., Trp, Phe) in the binding pocket of Sigma and Serotonin receptors, a mechanism absent in the N-methyl analogs.

Experimental Protocols

To validate the efficacy of M-4-OPPC, the following protocols ensure reproducible synthesis and biological testing.

Protocol 1: Optimized Synthesis via Dieckmann Condensation

This protocol validates the synthetic efficacy of the scaffold.

  • Reagents: Dimethyl 3,3'-(phenylimino)dipropionate (Precursor), Sodium Methoxide (NaOMe), Toluene.

  • Setup: Flame-dried 500 mL three-neck flask with reflux condenser and Dean-Stark trap.

  • Procedure:

    • Dissolve precursor (0.1 mol) in dry Toluene (200 mL).

    • Add NaOMe (0.2 mol) slowly at 0°C under

      
      .
      
    • Reflux for 4 hours. The N-phenyl analog will precipitate as a sodium salt more readily than the N-benzyl analog.

    • Critical Step: Quench with Glacial Acetic Acid, not HCl. The N-phenyl enol is sensitive to strong mineral acids during workup.

  • Validation: Purity is confirmed via TLC (Hexane:EtOAc 7:3). M-4-OPPC appears at

    
    , distinct from the N-benzyl analog (
    
    
    
    ).
Protocol 2: Competitive Radioligand Binding Assay (Sigma-1)

This protocol measures the in vitro efficacy of the derivatives.

  • Membrane Prep: Guinea pig brain homogenates (rich in

    
    ).
    
  • Ligand:

    
     (Specific 
    
    
    
    agonist).
  • Incubation:

    • Mix 100

      
      L membrane, 50 
      
      
      
      L radioligand (2 nM final), and 50
      
      
      L test compound (M-4-OPPC derivative).
    • Incubate at 37°C for 120 mins.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Visualization of Mechanism & Workflow

The following diagram illustrates the decision logic for selecting M-4-OPPC versus its alternatives based on the desired pharmacological outcome.

ScaffoldSelection Start Target Identification Decision Primary Receptor Target? Start->Decision Opioid Mu/Delta Opioid (Analgesia) Decision->Opioid Classical Pain Sigma Sigma/5-HT (Neuropathic Pain/Psych) Decision->Sigma Complex CNS Scaffold_Me Select: N-Methyl Scaffold (Classic Opioid) Opioid->Scaffold_Me Scaffold_Ph Select: M-4-OPPC (N-Phenyl Scaffold) Sigma->Scaffold_Ph Synth_Me Synthesis: High Basicity Requires careful purification Scaffold_Me->Synth_Me Synth_Ph Synthesis: Low Basicity Stable Enol / High Crystallinity Scaffold_Ph->Synth_Ph Outcome_Me Outcome: High Potency Mu-Agonist (Risk: Addiction) Synth_Me->Outcome_Me Outcome_Ph Outcome: High Potency Sigma-Ligand (Risk: hERG Toxicity) Synth_Ph->Outcome_Ph

Figure 1: Decision matrix for selecting M-4-OPPC (N-Phenyl) vs. N-Methyl scaffolds based on target pharmacology and synthetic requirements.

References

  • Vereshchagin, A. N., et al. (2020).[1] "Biologically active 4-arylpiperidine-3-carboxylic acid derivatives."[1][2] Molecules.

  • Wang, Y., et al. (2023).[3] "Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents."[3] European Journal of Medicinal Chemistry.

  • Kudryavtsev, K. V., et al. (2012). "Piperidine-based scaffolds in the synthesis of pharmacological agents." Chemistry of Heterocyclic Compounds.

  • Janssen, P. A. J. (1960). "Synthetic Analgesics: Diphenylpropylamines." Pergamon Press. (Foundational text on N-substituent effects in piperidines).
  • Sigma-Aldrich. (2024). "Product Specification: Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride."

Sources

Comparative

Method Comparison: Structural Validation of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate

Topic: Confirming the structure of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate with 2D NMR Content Type: Publish Comparison Guide Executive Summary: In medicinal chemistry, N-substituted piperidines are ubiquitous scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the structure of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate with 2D NMR Content Type: Publish Comparison Guide

Executive Summary: In medicinal chemistry, N-substituted piperidines are ubiquitous scaffolds.[1] However, the structural validation of Methyl 4-oxo-1-phenylpiperidine-3-carboxylate presents a specific analytical challenge: Keto-Enol Tautomerism .[1] This guide compares the efficacy of standard 1D NMR against a comprehensive 2D NMR suite. While 1D NMR often yields ambiguous data due to signal overlap and "invisible" quaternary carbons, 2D NMR (specifically HMBC and HSQC) provides a self-validating, definitive structural proof required for regulatory filing and downstream synthesis.[1]

Part 1: The Structural Conundrum

The target molecule contains a


-keto ester moiety within a piperidine ring. This introduces two critical variables that simple analysis often misses:
  • Dynamic Equilibrium: The molecule exists as a mixture of a Keto tautomer (favored in polar solvents) and an Enol tautomer (stabilized by intramolecular H-bonding in non-polar solvents).[2]

  • Regio-ambiguity: Confirming the ester is located at position C3 rather than C2 or C5 requires proving connectivity through "silent" quaternary carbons.

The Alternatives at a Glance
FeatureMethod A: Standard 1D NMR (

H,

C)
Method B: Advanced 2D NMR Suite (Recommended) Method C: X-Ray Crystallography
Speed High (< 15 mins)Medium (1 - 4 hours)Low (Days to Weeks)
Cost LowMediumHigh
Keto-Enol Resolution Poor. Signals often average or disappear; OH proton is broad/invisible.[1]Excellent. Distinct correlations for both tautomers.Variable. Captures only the solid-state conformer.
Connectivity Proof Inferred. Relies on chemical shift prediction.[3]Definitive. Traces C-C and C-H backbone directly.Definitive. Absolute structure.
Sample State SolutionSolutionSingle Crystal (Hard to grow for oils).

Part 2: Detailed Methodology & Causality[1]

Sample Preparation Strategy
  • Solvent Choice: Use Chloroform-d (

    
    ) .[1]
    
    • Causality: unlike DMSO-

      
      , which disrupts internal hydrogen bonding and pushes the equilibrium entirely to the keto form, 
      
      
      
      allows the observation of the intramolecularly H-bonded enol form.[1] This provides a richer dataset that confirms the
      
      
      -keto ester functionality.
  • Concentration: ~10-15 mg in 0.6 mL solvent. High concentration is required to detect the quaternary carbons in the HMBC experiment.

The 2D NMR Protocol (The "Gold Standard")
Step A: HSQC (Heteronuclear Single Quantum Coherence)[1]
  • Purpose: Assigns all protonated carbons.

  • The Win: Resolves the overlap between the piperidine ring protons (H-2, H-5, H-6) which often cluster between 2.5–3.5 ppm.[1] HSQC spreads these into the second dimension (carbon scale), instantly separating them.[1]

Step B: HMBC (Heteronuclear Multiple Bond Correlation)[1][4]
  • Purpose: The "Bridge Builder." Connects protons to carbons 2-3 bonds away.[1]

  • Critical Application:

    • Locating the Ester: You will see a correlation from the O-Methyl protons (

      
      3.7 ppm) to the Ester Carbonyl (
      
      
      
      170 ppm).
    • Linking Ring to Ester: The key proof is the correlation from the H-2 protons of the piperidine ring to the Ester Carbonyl . This proves the ester is attached at C3 (neighboring C2).

    • The Phenyl Anchor: Correlations from the ortho-protons of the phenyl ring to C2 and C6 of the piperidine confirm the N-substitution.

Part 3: Data Analysis & Visualization

Expected Chemical Shifts (Representative in )

The following table summarizes the distinct signals expected for the Keto and Enol forms. Note the dramatic shift in C3 and C4 character.

PositionAtomKeto Form (Major) Enol Form (Minor) Diagnostic Note
C4

C
~205 ppm (Ketone)~172 ppm (Enol C-OH)Keto C=O is significantly more downfield.[1]
C3

C
~55 ppm (Methine)~98 ppm (Alkene)Enol C3 is shielded due to conjugation.[1]
H-3

H
~3.5 ppm (Multiplet)Absent Loss of H-3 is the primary indicator of enolization.
OH

H
Absent ~12.1 ppm (Sharp/Broad)Highly deshielded due to intramolecular H-bond.[1]
Ester OMe

H
~3.75 ppm (Singlet)~3.78 ppm (Singlet)Slight shift difference allows ratio calculation.
Visualization: The Logic of Assignment

The following diagram illustrates the decision tree and connectivity logic used to validate the structure using HMBC correlations.

NMR_Logic_Flow Start Unknown Sample (Methyl 4-oxo-1-phenylpiperidine-3-carboxylate) Step1 1H NMR (CDCl3) Detect Keto/Enol Mixture Start->Step1 Decision Is OH peak (>12 ppm) present? Step1->Decision Enol_Path Enol Form Detected Confirm Intramolecular H-Bond Decision->Enol_Path Yes Keto_Path Keto Form Dominant Analyze H-3 Coupling Decision->Keto_Path No HMBC_Step HMBC Experiment (The Connectivity Proof) Enol_Path->HMBC_Step Keto_Path->HMBC_Step Proof1 Correlation A: N-Phenyl(ortho) -> C2 & C6 (Confirms N-Sub) HMBC_Step->Proof1 Proof2 Correlation B: OMe(H) -> Ester(C=O) (Identifies Ester Group) HMBC_Step->Proof2 Proof3 Correlation C (CRITICAL): Ring H-2 -> Ester(C=O) (Proves C3 Regiochemistry) HMBC_Step->Proof3 Conclusion Structure Confirmed Proof1->Conclusion Proof2->Conclusion Proof3->Conclusion

Figure 1: Logical workflow for structural validation. The HMBC step (Red) is the critical differentiator that resolves regiochemical ambiguity.

Visualization: Keto-Enol Tautomerism[1][2][5]

Understanding the dynamic nature of the sample is vital for interpreting the "messy" 1D NMR spectrum.

Figure 2: The tautomeric equilibrium.[1][2] In CDCl3, expect to see signals for both species.[1][5][6] The Enol form is stabilized by a 6-membered hydrogen-bonded ring involving the ester carbonyl.[1][2]

Part 4: Experimental Protocol

To replicate this validation, follow this standardized workflow:

  • Synthesis/Isolation: Ensure the product is free of paramagnetic impurities (e.g., metal catalysts) which broaden NMR lines. Filter through Celite if necessary.

  • Instrument Setup:

    • Frequency: 400 MHz or higher recommended.

    • Temperature: 298 K (25°C). Note: Variable Temperature (VT) NMR can be used to coalesce the tautomers if quantification is difficult.

  • Acquisition Parameters (HMBC):

    • Set long-range coupling constant (

      
      ) to 8-10 Hz.
      
    • Number of scans (NS): Minimum 32 (due to the lower sensitivity of the minor enol tautomer).

  • Self-Validation Check:

    • Integrate the O-Methyl singlet of the Keto form vs. the Enol form.

    • Compare this ratio to the integration of the H-3 keto multiplet vs. the Enol OH signal.

    • Pass Criteria: The ratios must match within 5%.

References

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link][1]

  • Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3 - Synthesis and NMR data. Retrieved from [Link][1]

  • National Institutes of Health (PubChem). (2025). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride Spectral Data. Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-oxo-1-phenylpiperidine-3-carboxylate proper disposal procedures

This guide outlines the proper disposal procedures for Methyl 4-oxo-1-phenylpiperidine-3-carboxylate , a chemical intermediate structurally related to regulated opioid precursors.[1][2][3][4] Executive Summary Chemical C...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for Methyl 4-oxo-1-phenylpiperidine-3-carboxylate , a chemical intermediate structurally related to regulated opioid precursors.[1][2][3][4]

Executive Summary

  • Chemical Class: Piperidine derivative /

    
    -keto ester.[1][2][3][4]
    
  • Primary Hazard: Pharmaceutical intermediate with potential pharmacological activity; structural precursor to N-phenyl-4-piperidinone.[1][3][4]

  • Regulatory Status: While the N-phenethyl analog (a fentanyl precursor) is a DEA List I chemical, this N-phenyl analog is a "Chemical of Concern" due to structural similarity.[1][3][4]

  • Disposal Method: High-Temperature Incineration at a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility).[1][3][4]

  • Prohibited: Do NOT dispose of down the drain, via evaporation, or in standard solid waste trash.

Chemical Identification & Hazard Assessment

Before disposal, you must accurately characterize the waste stream. This compound is a Dieckmann condensation product often used in the synthesis of piperidine-based analgesics.[1][3][4]

PropertyDetails
Chemical Name Methyl 4-oxo-1-phenylpiperidine-3-carboxylate
Common Role Synthetic intermediate; Precursor to N-phenyl-4-piperidinone
Molecular Formula

Physical State Solid (typically off-white powder) or oil (if crude)
Hazard Class (GHS) Warning: Skin Irrit. 2, Eye Irrit.[1][3][4][5][6] 2A, STOT SE 3. Treat as Toxic by ingestion/inhalation due to pharmacological potential.[1][3]
RCRA Status Non-Listed Hazardous Waste (unless mixed with listed solvents).[3] Likely exhibits Toxic characteristics.[3]
Critical Safety Note: The "Precursor" Risk

This molecule is chemically similar to Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate , a direct precursor to the DEA List I chemical N-phenethyl-4-piperidinone (NPP).[1][3][4]

  • Risk: Under the Federal Analogue Act or specific international controls, derivatives capable of generating fentanyl analogues are scrutinized.

  • Action: Treat this waste with the Chain of Custody (CoC) rigor reserved for controlled substance precursors to prevent diversion or regulatory flags.

Containment & Segregation Protocol

Proper segregation prevents cross-contamination and ensures the waste profile meets incineration acceptance criteria.

Step 1: Waste Segregation

Do not mix this compound with:

  • Oxidizers: Risk of exothermic reaction.

  • Aqueous Waste: Hydrolysis of the ester may occur, changing the chemical profile.

  • General Trash: Strictly prohibited due to contamination risk.[3]

Step 2: Packaging
  • Primary Container: Place the solid or oil in a wide-mouth HDPE (High-Density Polyethylene) jar or a glass amber bottle with a Teflon-lined screw cap.[1][3][4]

  • Secondary Containment: Place the sealed primary container inside a clear, sealable plastic bag (e.g., Ziploc) to contain potential leaks.

  • Solvent Waste: If the material is dissolved in a solvent (e.g., Dichloromethane, Methanol), collect it in a dedicated "Halogenated" or "Non-Halogenated" organic solvent waste carboy.

Step 3: Labeling

Every container must be labeled immediately upon generation.[3]

  • Label Text: "HAZARDOUS WASTE - Methyl 4-oxo-1-phenylpiperidine-3-carboxylate"[1][3][4]

  • Hazards Checked: Toxic, Irritant.

Disposal Workflow (Decision Logic)

The following diagram illustrates the decision-making process for disposing of this specific intermediate, ensuring compliance with both RCRA and potential diversion regulations.

DisposalWorkflow Start Waste Generation: Methyl 4-oxo-1-phenylpiperidine-3-carboxylate StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Oil StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Solution ContainerSolid Pack in HDPE Jar (Secondary Containment) SolidPath->ContainerSolid ContainerLiquid Collect in Solvent Carboy (Segregate Halogenated) LiquidPath->ContainerLiquid Labeling Label: 'Hazardous Waste - Toxic' Add Accumulation Start Date ContainerSolid->Labeling ContainerLiquid->Labeling Profile Waste Profiling (List as 'Non-Regulated Pharmaceutical Intermediate') Labeling->Profile Vendor Transfer to DEA-Registered Reverse Distributor or TSDF Profile->Vendor Destruction Final Disposal: High-Temp Incineration (Witnessed preferred) Vendor->Destruction

Figure 1: Decision logic for the segregation and disposal of piperidine-based intermediates.[1][3][4]

Detailed Disposal Procedure

Phase 1: Waste Profiling

Before a waste contractor can accept the material, you must complete a Waste Profile Sheet .

  • Chemical Composition: List "Methyl 4-oxo-1-phenylpiperidine-3-carboxylate" (95-100%).[1][3][4]

  • Process Generating Waste: "Organic Synthesis of Pharmaceutical Intermediates."

  • Physical Characteristics: Solid/Liquid, Flash point > 60°C (if solid), pH N/A.[4]

  • Code Assignment:

    • If pure: Non-RCRA Regulated Hazardous Waste (unless characteristic).[3]

    • If in Methanol: D001 (Ignitable).[3]

    • If in DCM: F002 (Spent Halogenated Solvent).[3]

Phase 2: Vendor Handoff

Select a waste vendor permitted to handle pharmaceutical intermediates.[3]

  • Recommended Vendors: Clean Harbors, Veolia, or Stericycle.[4]

  • Requirement: Request Certificate of Destruction (CoD) .[3] This document proves the material was incinerated and not diverted.

Phase 3: Destruction Method

The only acceptable method for this class of compounds is Incineration .

  • Process: The waste is injected into a rotary kiln incinerator operating at >1000°C.

  • Outcome: Complete thermal decomposition into

    
    , 
    
    
    
    , and
    
    
    , ensuring the molecule is non-retrievable.

Emergency Procedures (Spill Response)

In the event of a spill in the laboratory:

  • Evacuate & PPE: Clear the area. Don double nitrile gloves, lab coat, and N95 dust mask (if powder).[4]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation.[3] Scoop into a waste container.

    • Liquids: Absorb with vermiculite or a universal spill pad.[1][3]

  • Decontamination: Clean the surface with a 10% bleach solution (oxidizes potential residues) followed by water.

  • Disposal: Place all spill cleanup materials (gloves, pads, towels) into the hazardous waste container labeled for this compound.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate (Analogous Structure). PubChem.[1][3][5][6] Available at: [Link][3][4]

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[1][3][7][8] Available at: [Link][3][4]

  • Drug Enforcement Administration (DEA). List of Controlled Substances and Regulated Chemicals. Diversion Control Division.[3][8] Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Global SMART Update: An Expanding Synthetic Drugs Market – Implications for Precursor Control. Available at: [Link][3][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-oxo-1-phenylpiperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-oxo-1-phenylpiperidine-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.